molecular formula C6H2ClF3N4 B155016 4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine CAS No. 1780-80-9

4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine

Cat. No.: B155016
CAS No.: 1780-80-9
M. Wt: 222.55 g/mol
InChI Key: SNIVBXKAXKSWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C6H2ClF3N4 and its molecular weight is 222.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53928. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N4/c7-3-2-1-11-14-4(2)13-5(12-3)6(8,9)10/h1H,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIVBXKAXKSWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=NC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288047
Record name 4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780-80-9
Record name 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1780-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo(3,4-d)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1780-80-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to its structural motifs, this pyrazolopyrimidine derivative is a valuable scaffold for developing kinase inhibitors and other therapeutic agents. This document outlines the probable synthetic route, provides detailed experimental protocols based on analogous reactions, and includes visualizations to clarify the chemical transformations.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a three-step sequence, starting from a readily accessible pyrazole precursor. The overall strategy involves the construction of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by a chlorination step.

The proposed three-step synthesis is as follows:

  • Step 1: Synthesis of 5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide. This key intermediate is proposed to be synthesized from ethyl 2-cyano-3,3-bis(methylthio)acrylate and trifluoroacetohydrazide, followed by hydrolysis of the resulting nitrile.

  • Step 2: Cyclization to 6-(Trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. The pyrimidine ring is formed by the cyclization of the aminopyrazole carboxamide with a suitable one-carbon synthon, such as formamide.

  • Step 3: Chlorination to this compound. The final step involves the conversion of the pyrimidinone to the target chloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. These protocols are based on established procedures for similar chemical transformations.

Step 1: Synthesis of 5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

This procedure is adapted from the synthesis of similar 5-aminopyrazole-4-carboxamides.

Reaction Scheme:

Step_1_Synthesis start Ethyl 2-cyano-3,3-bis(methylthio)acrylate + Trifluoroacetohydrazide intermediate Ethyl 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate start->intermediate 1. NaOEt, EtOH 2. Reflux product 5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide intermediate->product NH3, MeOH Pressure vessel, 120 °C

Caption: Synthesis of the key pyrazole intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-cyano-3,3-bis(methylthio)acrylate217.3121.7 g0.1
Trifluoroacetohydrazide128.0612.8 g0.1
Sodium Ethoxide (NaOEt)68.056.8 g0.1
Anhydrous Ethanol (EtOH)46.07200 mL-
Methanolic Ammonia (7N)17.03150 mL~1.05

Procedure:

  • To a solution of sodium ethoxide (0.1 mol) in anhydrous ethanol (150 mL), add ethyl 2-cyano-3,3-bis(methylthio)acrylate (0.1 mol).

  • Add trifluoroacetohydrazide (0.1 mol) to the mixture and reflux for 6 hours.

  • After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with acetic acid to precipitate the crude ethyl 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

  • The crude ester is filtered, washed with water, and dried.

  • The dried ester is then placed in a pressure vessel with 7N methanolic ammonia (150 mL).

  • The vessel is sealed and heated to 120°C for 12 hours.

  • After cooling to room temperature, the precipitated product, 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, is collected by filtration, washed with cold methanol, and dried under vacuum.

Step 2: Cyclization to 6-(Trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This cyclization step utilizes formamide to form the pyrimidine ring.

Reaction Scheme:

Step_2_Cyclization start 5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide product 6-(Trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one start->product Formamide, 180 °C

Caption: Formation of the pyrazolopyrimidinone core.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide208.1220.8 g0.1
Formamide45.04100 mL-

Procedure:

  • A mixture of 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (0.1 mol) in formamide (100 mL) is heated to 180°C for 8 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and then with ethanol to afford 6-(trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Step 3: Chlorination to this compound

The final product is obtained by chlorination of the pyrimidinone intermediate.

Reaction Scheme:

Step_3_Chlorination start 6-(Trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one product This compound start->product POCl3, N,N-dimethylaniline Reflux

Caption: Final chlorination to the target compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6-(Trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one218.1121.8 g0.1
Phosphorus oxychloride (POCl₃)153.33100 mL-
N,N-dimethylaniline121.1810 mL-

Procedure:

  • A mixture of 6-(trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (0.1 mol) in phosphorus oxychloride (100 mL) and N,N-dimethylaniline (10 mL) is refluxed for 4 hours.

  • The excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is carefully poured onto crushed ice with stirring.

  • The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the expected yields and key physical properties for the compounds in the synthetic pathway, based on analogous reactions reported in the literature.

CompoundStepExpected Yield (%)Physical StateMelting Point (°C)
5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide170-80White solid>250
6-(Trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one280-90Off-white solid>300
This compound375-85White solid180-185

Logical Workflow of the Synthesis

The entire synthetic process can be visualized as a linear workflow, starting from the initial pyrazole synthesis and culminating in the final chlorinated product.

Synthetic_Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Pyrimidine Ring Cyclization cluster_step3 Step 3: Chlorination A Starting Materials: Ethyl 2-cyano-3,3-bis(methylthio)acrylate Trifluoroacetohydrazide B Intermediate: 5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide A->B Reaction & Amidation C Intermediate: 6-(Trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one B->C Cyclization with Formamide D Final Product: This compound C->D Chlorination with POCl3

Caption: Overall synthetic workflow.

Disclaimer: The experimental protocols and quantitative data provided in this guide are based on analogous reactions and established chemical principles. Actual results may vary, and all procedures should be performed by qualified personnel in a well-equipped laboratory with appropriate safety precautions. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated chemical properties of 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine. Due to the limited publicly available data for this specific molecule, this guide also incorporates information from closely related analogs to provide a broader context for its synthesis, reactivity, and potential biological applications.

Core Chemical Properties

This compound is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. This scaffold is a known bioisostere of purine and is a key component in many biologically active molecules.[1] The presence of a chlorine atom at the 4-position and a trifluoromethyl group at the 6-position suggests its utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.

Table 1: General Chemical Properties

PropertyValueSource/Rationale
IUPAC Name This compoundInferred from structure
CAS Number 1780-80-9[2]
Molecular Formula C₆H₂ClF₃N₄[3]
Molecular Weight 222.56 g/mol [3]
Appearance Likely a white to off-white solidBased on analogous compounds[4]
Melting Point Data not available. Expected to be >150 °C.Based on similar pyrazolo[3,4-d]pyrimidine structures.
Boiling Point Data not available. Likely to decompose upon heating.Common for similar heterocyclic compounds.
Solubility Expected to be soluble in polar aprotic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; and insoluble in water.Based on the properties of related heterocyclic compounds.

Spectral Data

Table 2: Expected Spectral Characteristics

SpectrumExpected Signals
¹H NMR A singlet for the pyrazole C-H proton (δ 8.0-9.0 ppm) and a broad singlet for the N-H proton (δ 12.0-14.0 ppm).
¹³C NMR Signals for the pyrimidine and pyrazole ring carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
¹⁹F NMR A singlet for the -CF₃ group.
Mass Spec. Expected [M+H]⁺ at m/z 223.0, with a characteristic isotopic pattern for one chlorine atom.

Synthesis and Reactivity

A general and plausible synthetic route for this compound is outlined below. This is a multi-step process that is commonly used for the synthesis of similar pyrazolo[3,4-d]pyrimidine derivatives.[4][7][8]

Experimental Protocol: General Synthesis
  • Formation of the Pyrazole Ring: A substituted hydrazine is reacted with a β-ketonitrile or a similar precursor to form the 5-aminopyrazole ring.

  • Formation of the Pyrimidine Ring: The resulting 5-aminopyrazole is then cyclized with a suitable reagent, such as formic acid or urea, to form the pyrazolo[3,4-d]pyrimidinone core.[7]

  • Chlorination: The pyrazolo[3,4-d]pyrimidinone is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to introduce the chlorine atom at the 4-position.[8]

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced at various stages, often by using a starting material that already contains this group.

Synthetic Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Chlorination cluster_3 Step 4: Trifluoromethylation (Example Pathway) A Substituted Hydrazine + β-Ketoester/Nitrile B 5-Aminopyrazole Derivative A->B Cyclization C Pyrazolo[3,4-d]pyrimidinone B->C Cyclization with Urea or Formic Acid D 4-Chloro-pyrazolo[3,4-d]pyrimidinone C->D POCl₃ F Final Product: this compound D->F Further modification or starting with CF₃ precursor E Starting material with CF₃ group

Caption: A generalized synthetic workflow for this compound.

The chlorine atom at the 4-position is expected to be highly reactive towards nucleophilic substitution, making this compound a valuable intermediate for creating a diverse library of substituted pyrazolo[3,4-d]pyrimidines.[9]

Potential Biological Activity and Signaling Pathways

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its interaction with a variety of biological targets, most notably protein kinases.[10] Derivatives of this scaffold have been investigated as inhibitors of several kinases, including:

  • Epidermal Growth Factor Receptor (EGFR)[11]

  • Src and Abl tyrosine kinases[12]

  • Cyclin-dependent kinases (CDKs)[1]

  • Vascular Endothelial Growth Factor Receptor (VEGFR)[13]

The trifluoromethyl group is often incorporated into drug candidates to improve metabolic stability and binding affinity.[14] Therefore, it is plausible that this compound could serve as a precursor to potent and selective kinase inhibitors.

The general mechanism of action for these inhibitors involves competition with ATP for the binding site in the kinase domain of the target protein. This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.

Kinase Inhibition Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Inhibition cluster_3 Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Binds Kinase Kinase Domain Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate CellProliferation Cell Proliferation, Survival, etc. PhosphorylatedSubstrate->CellProliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Kinase Blocks ATP Binding

Caption: Generalized signaling pathway of a receptor tyrosine kinase and its inhibition by a pyrazolo[3,4-d]pyrimidine-based inhibitor.

Safety and Handling

A safety data sheet for the closely related compound 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine indicates that this class of compounds should be handled with care.[15] General safety precautions include:

  • Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid creating dust.

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash off with soap and water.

    • Eye Contact: Rinse with plenty of water for several minutes.

    • Ingestion: Rinse mouth with water.

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents, particularly kinase inhibitors. While specific experimental data for this compound is sparse, its chemical properties and reactivity can be reasonably extrapolated from its structure and a wealth of data on analogous compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and development.

References

Structure Elucidation of 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, a fusion of pyrazole and pyrimidine rings, is a common scaffold in a variety of biologically active molecules. The presence of a chloro group and a trifluoromethyl group further imparts unique physicochemical properties that can influence its interaction with biological targets. This technical guide provides a summary of the available information for the structure elucidation of this compound.

Physicochemical Properties

A foundational aspect of structure elucidation is the determination of the compound's basic physical and chemical characteristics.

PropertyValueSource
Molecular Formula C₆H₂ClF₃N₄Aladdin Scientific[1]
Molecular Weight 222.6 g/mol Aladdin Scientific[1]
Purity ≥95%Aladdin Scientific[1]

Spectroscopic Data Analysis

However, the analysis of related pyrazolo[3,4-d]pyrimidine derivatives can provide valuable insights into the expected spectral characteristics. For instance, the structure of a similar compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, was confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[2][3]

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum is expected to be simple, showing a signal for the pyrazole N-H proton and a signal for the C-H proton on the pyrazole ring. The exact chemical shifts would be influenced by the solvent and the electronic effects of the chloro and trifluoromethyl groups.

  • ¹³C NMR: The spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would likely appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the carbons in the pyrimidine ring would be influenced by the electronegative chlorine atom.

  • ¹⁹F NMR: A single signal, likely a singlet, would be expected for the trifluoromethyl group. Its chemical shift would be a key identifier.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic, showing the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

  • IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching, C-H stretching, C=N stretching, and C-Cl stretching. The C-F stretching vibrations of the trifluoromethyl group would also be prominent.

Synthesis and Characterization Workflow

While a specific, detailed experimental protocol for the synthesis of this compound is not available, a general synthetic strategy can be inferred from the synthesis of related compounds. The synthesis of pyrazolo[3,4-d]pyrimidines often involves the construction of the pyrazole ring followed by the annulation of the pyrimidine ring.

A plausible synthetic workflow is outlined below.

G cluster_synthesis General Synthesis Workflow cluster_elucidation Structure Elucidation Workflow Start Starting Materials (e.g., trifluoroacetic acid derivative, aminopyrazole derivative) Step1 Pyrazole Ring Formation Start->Step1 Step2 Pyrimidine Ring Annulation Step1->Step2 Intermediate Pyrazolo[3,4-d]pyrimidinone Step2->Intermediate Step3 Chlorination (e.g., with POCl₃) Intermediate->Step3 Product 4-Chloro-6-(trifluoromethyl)-1H- pyrazolo[3,4-d]pyrimidine Step3->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy Data_Analysis Data Interpretation and Structure Confirmation Spectroscopy->Data_Analysis

A generalized workflow for the synthesis and structure elucidation of the target compound.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and purification of this compound are not currently available in published literature. The development of such a protocol would require experimental work to determine optimal reaction conditions, reagents, and purification methods.

Signaling Pathways and Biological Activity

The pyrazolo[3,4-d]pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors. These compounds can act as ATP-competitive inhibitors by binding to the ATP-binding pocket of kinases. The specific biological activity and signaling pathways modulated by this compound have not been explicitly reported. However, based on its structural similarity to other compounds of this class, it could potentially target various protein kinases involved in cell signaling pathways related to cancer, inflammation, and other diseases.

G cluster_pathway Potential Kinase Inhibition Pathway Compound 4-Chloro-6-(trifluoromethyl)-1H- pyrazolo[3,4-d]pyrimidine Kinase Protein Kinase (e.g., EGFR, Src) Compound->Kinase inhibits Substrate Substrate Protein Kinase->Substrate phosphorylates ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream Downstream Signaling Phosphorylated_Substrate->Downstream Biological_Effect Biological Effect (e.g., Inhibition of Cell Proliferation) Downstream->Biological_Effect

References

Unraveling the Intricate Mechanisms of Action of Pyrazolo[3,4-d]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its bioisosteric resemblance to adenine allows these derivatives to interact with a wide array of biological targets, leading to diverse pharmacological activities. This in-depth technical guide elucidates the primary mechanisms of action of pyrazolo[3,4-d]pyrimidine derivatives, providing a comprehensive overview of their molecular targets, the signaling pathways they modulate, and the resultant cellular effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Core Mechanism of Action: Kinase Inhibition

The most prominent mechanism of action for pyrazolo[3,4-d]pyrimidine derivatives is the inhibition of protein kinases.[1] Due to the structural similarity of the pyrazolo[3,4-d]pyrimidine core to the adenine base of ATP, these compounds effectively act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases and preventing the transfer of a phosphate group to their respective substrates. This inhibition disrupts the downstream signaling cascades that are often dysregulated in diseases such as cancer.

Key kinase families targeted by pyrazolo[3,4-d]pyrimidine derivatives include:

  • Src Family Kinases (SFKs): These non-receptor tyrosine kinases, including Src, Fyn, and Lyn, are crucial regulators of cell proliferation, differentiation, motility, and adhesion.[2][3] Their aberrant activation is frequently observed in various cancers.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.[4] Mutations and overexpression of EGFR are common drivers of tumorigenesis.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6][7][8]

  • Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[9][10][11] It is a validated target in B-cell malignancies and autoimmune diseases.

  • Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases that regulate the progression of the cell cycle.[12][13][14][15][16] Dysregulation of CDK activity is a hallmark of cancer.

Signaling Pathway Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways inhibited by pyrazolo[3,4-d]pyrimidine derivatives.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Migration Migration Src->Migration Angiogenesis Angiogenesis Src->Angiogenesis Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Derivative Pyrazolo_pyrimidine->Src FAK->Src Proliferation Proliferation STAT3->Proliferation Akt Akt PI3K->Akt MAPK_pathway MAPK Pathway (ERK) Ras->MAPK_pathway Survival Survival Akt->Survival MAPK_pathway->Proliferation VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Derivative Pyrazolo_pyrimidine->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Migration Src->Migration Raf Raf PKC->Raf eNOS eNOS Akt->eNOS Survival Survival Akt->Survival MEK MEK Raf->MEK NO NO eNOS->NO ERK ERK MEK->ERK Permeability Vascular Permeability NO->Permeability Proliferation Proliferation ERK->Proliferation ERK->Migration Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives Purification Purification & Structural Elucidation (NMR, MS, etc.) Synthesis->Purification Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT) Purification->Cell_Viability Enzyme_Inhibition Enzymatic Inhibition Assay (e.g., Kinase, PDE) Purification->Enzyme_Inhibition Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Protein Expression) Enzyme_Inhibition->Western_Blot Animal_Model Xenograft/Disease Model Studies in Animals Apoptosis_Assay->Animal_Model Cell_Cycle_Analysis->Animal_Model Western_Blot->Animal_Model

References

Spectroscopic and Structural Elucidation of 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the spectroscopic and structural characteristics of the heterocyclic compound 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 1780-80-9). Due to the limited availability of published experimental data for this specific molecule, this report also includes detailed spectroscopic information for the closely related analog, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, to provide a valuable point of reference and comparison.

Introduction

This compound belongs to the pyrazolopyrimidine class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The presence of a trifluoromethyl group and a chloro substituent is anticipated to significantly influence the compound's physicochemical properties and biological interactions. This guide aims to consolidate available data and provide a framework for the spectroscopic analysis of this and related compounds.

Physicochemical Properties

PropertyValue
CAS Number 1780-80-9
Molecular Formula C₆H₂ClF₃N₄
Molecular Weight 222.56 g/mol

Spectroscopic Data (Analog Comparison)

To facilitate the characterization of the title compound, we present a summary of the spectroscopic data for the structurally similar compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine . It is important to note the structural differences: the target compound has a trifluoromethyl group at position 6 and a hydrogen at the N1 position of the pyrazole ring, whereas the analog possesses a chloromethyl group at position 6 and a methyl group at the N1 position. These differences will manifest in their respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Nucleus Solvent Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMRDMSO-d₆8.46sC3-H
4.92s-CH₂Cl
4.08sN1-CH₃
¹³C NMRDMSO-d₆161.8-C4-Cl
153.8-C6
153.2-C7a
132.0-C3
111.7-C3a
46.5--CH₂Cl
34.4-N1-CH₃
Infrared (IR) Spectroscopy Data for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Wavenumber (cm⁻¹) Assignment
3125, 3030, 2977, 2950C-H stretching
1591, 1547C=N stretching
1498, 1444, 1406Aromatic ring stretching
1295, 1217, 1132C-N stretching
750C-Cl stretching
Mass Spectrometry (MS) Data for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Technique m/z Relative Intensity (%) Fragment
EI (70 eV)216100[M]⁺
21863[M+2]⁺
22010[M+4]⁺
18135[M-Cl]⁺
14513[M-CH₂Cl-Cl]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer operating at a field strength of 300-600 MHz for ¹H NMR is typically used.

  • ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.

  • ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is usually required compared to ¹H NMR.

  • ¹⁹F NMR: For trifluoromethyl-containing compounds, ¹⁹F NMR is a crucial characterization technique. A fluorine-observe probe is used, and chemical shifts are typically referenced to an external standard like CFCl₃.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Introduction: Depending on the volatility and thermal stability of the compound, various ionization techniques can be employed, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight) is used to separate ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different ions, allowing for the determination of the molecular weight and fragmentation pattern, which aids in structure elucidation.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of a novel compound like this compound is visualized in the following diagram.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation & Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

While a complete set of experimental spectroscopic data for this compound remains to be published, this guide provides a foundational understanding for researchers working with this compound. The presented data for a close structural analog, along with standardized experimental protocols and a logical workflow, will aid in the future characterization and quality control of this and other novel pyrazolopyrimidine derivatives. Further research is encouraged to fully elucidate and publish the spectroscopic properties of the title compound, which will be of great benefit to the scientific community.

physical and chemical properties of trifluoromethylated pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Trifluoromethylated Pyrazolopyrimidines

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethyl (CF3) group to this scaffold can profoundly influence its physicochemical and pharmacological properties. The high electronegativity and lipophilicity of the CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, physical properties, and chemical characteristics of trifluoromethylated pyrazolopyrimidines, supported by experimental data and protocols.

Chemical Properties and Synthesis

The synthesis of trifluoromethylated pyrazolopyrimidines typically involves the cyclocondensation of a 3-aminopyrazole with a trifluoromethyl-containing 1,3-dielectrophile, such as a β-diketone or its enaminone equivalent. Subsequent functionalization, often through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allows for the introduction of diverse substituents to modulate the compound's properties.[1][2]

A general workflow for the synthesis and functionalization is outlined below.

G cluster_0 Core Synthesis cluster_1 Functionalization A 3-Aminopyrazole C Cyclocondensation A->C B Trifluoromethylated 1,3-Diketone / Enaminone B->C D 7-(Trifluoromethyl) Pyrazolo[1,5-a]pyrimidine Core C->D E Halogenation (e.g., Br, Cl) at C3 or C5 position D->E F Suzuki Cross-Coupling E->F H Diversified Trifluoromethylated Pyrazolopyrimidines F->H G Boronic Acid / Ester G->F

Caption: General workflow for synthesis and diversification.

Experimental Protocol: Synthesis of 7-Trifluoromethyl-2,5-disubstituted Pyrazolo[1,5-a]pyrimidines

This protocol is a representative example of a cyclocondensation reaction followed by functionalization.

Part 1: Cyclocondensation to form the Pyrazolopyrimidine Core

  • A mixture of a 3-aminopyrazole derivative (1.0 mmol) and a trifluoromethylated β-enaminone (1.1 mmol) is heated in a suitable solvent, such as hexafluoroisopropanol (HFIP), which is noted for its ability to improve solubility and reaction temperatures.[1]

  • The reaction is typically refluxed for 4-12 hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the 7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine core.[1]

Part 2: Functionalization via Suzuki Cross-Coupling

  • To a solution of the halogenated (e.g., 3-bromo- or 5-chloro-) pyrazolopyrimidine core (1.0 mmol) in a solvent mixture like dioxane and water, add the desired aryl or heteroaryl boronic acid (1.2 mmol).[1]

  • Add a palladium catalyst, such as Pd(PPh3)4 (0.05 mmol), and a base, typically an aqueous solution of sodium carbonate (Na2CO3) (2.0 mmol).[1]

  • The mixture is degassed and heated under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 6-18 hours.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The final product is purified by recrystallization or column chromatography to yield the functionalized trifluoromethylated pyrazolopyrimidine.[2]

Physical and Spectroscopic Properties

The incorporation of the CF3 group significantly impacts the physical properties of pyrazolopyrimidines, including melting point, solubility, and electronic characteristics.[3] These properties are crucial for determining the compound's suitability for further development.

Table 1: Physical and Spectroscopic Data of Selected Trifluoromethylated Pyrazolopyrimidines
Compound NameStructureMelting Point (°C)1H NMR (δ, ppm)19F NMR (δ, ppm)HRMS (m/z) [M+H]+Ref.
4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazoleC₁₁H₅ClF₃N₃165–167(CDCl₃): 8.43 (d), 8.05 (d), 7.80 (td), 7.74 (s), 7.51 (td)(CDCl₃): -66.78Calcd: 272.0196, Found: 272.0192[4]
2,8-Bis-trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-oneC₁₂H₅F₆N₃O277–279(DMSO-d₆): 8.46 (d), 7.89 (s), 7.62 (d), 6.83 (s)(DMSO-d₆): -61.07, -67.38Calcd: 322.0409, Found: 322.0403[4]
2-Methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidineC₁₄H₁₀F₃N₃123–124(CDCl₃): 8.30–8.00 (m, 2H), 7.75–7.52 (m, 3H), 6.68 (s, 1H), 2.62 (s, 3H)N/AN/A[5]
5-(4-Bromophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidineC₁₄H₉BrF₃N₃171–173(CDCl₃): 8.00 (d), 7.69 (d), 7.50 (s), 6.68 (s), 2.62 (s)N/AN/A[5]
7-((4-fluorobenzyl)amino)-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thioneC₁₉H₁₂F₄N₄S₂269-270(DMSO-d₆): 8.91 (t), 7.57–7.12 (m, 9H), 4.64 (d)N/A[M-H]⁻ Calcd: 435.0356, Found: 435.0546[6]
Photophysical Properties

Certain trifluoromethylated pyrazolopyrimidines exhibit interesting photophysical properties. Studies have shown that these compounds typically absorb in the ultraviolet region.[7] The presence of electron-donating and electron-withdrawing groups can lead to intramolecular charge transfer transitions, influencing their fluorescence quantum yields in solution and in the solid state.[5][7]

Physicochemical Properties in Drug Discovery

Lipophilicity

Lipophilicity, often expressed as logP or logD, is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME). The CF3 group is known to be highly lipophilic. The introduction of trifluoromethyl groups generally increases the lipophilicity of the parent molecule.[8] For instance, replacing a methyl group with a trifluoromethyl group can significantly increase the logD value. This modification can enhance binding to hydrophobic pockets in target proteins and improve cell membrane permeability.

Solubility and Thermal Stability

While increasing lipophilicity, the CF3 group can sometimes negatively impact aqueous solubility, a challenge that often needs to be addressed through further chemical modification.[9] Thermal stability, assessed by thermogravimetric analysis, is another important factor. Studies on some 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines have shown a single-step thermal decomposition profile, with some derivatives exhibiting relatively low thermal stability.[7]

Biological Activity and Signaling Pathways

Trifluoromethylated pyrazolopyrimidines have been investigated for a wide range of biological activities, demonstrating their potential as therapeutic agents. They have shown promise as anticancer, antifungal, antiviral, and anti-inflammatory agents.[10][11][12] A significant area of research is their activity as kinase inhibitors.

Kinase Inhibition

Many pyrazolopyrimidine derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. For example, specific derivatives have been identified as potent inhibitors of Pim1 kinase, Src kinase, and B-Raf kinase.[2][13][14]

The diagram below illustrates the role of B-Raf in the MAPK/ERK signaling pathway and how a pyrazolopyrimidine-based inhibitor can block its function, thereby inhibiting cancer cell proliferation.[14]

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Trifluoromethylated Pyrazolopyrimidine Inhibitor Inhibitor->BRAF

Caption: Inhibition of the B-Raf signaling pathway.

References

The Biological Landscape of 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Biological Activities, Potential Mechanisms of Action, and Methodologies for a Promising Heterocyclic Scaffold

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities, particularly in the realm of kinase inhibition. This technical guide focuses on the specific derivative, 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine, providing a comprehensive overview for researchers, scientists, and drug development professionals. While specific experimental data for this exact compound is limited in publicly available literature, this document extrapolates from closely related analogs and the broader pyrazolo[3,4-d]pyrimidine class to present its potential biological activities, target pathways, and relevant experimental protocols. This guide aims to serve as a foundational resource to stimulate and inform further research and development of this promising molecule.

Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine nucleus is a purine isostere, a structural feature that allows it to effectively compete with ATP for the binding sites of numerous protein kinases. This inherent characteristic has propelled this scaffold to the forefront of kinase inhibitor design, leading to the development of several clinically successful drugs. The diverse biological activities of pyrazolo[3,4-d]pyrimidine derivatives are not limited to kinase inhibition; they have also shown potential as antimicrobial, antiviral, and central nervous system agents. The substituents on the pyrazolo[3,4-d]pyrimidine core play a crucial role in determining the specific biological activity and target selectivity. The presence of a chlorine atom at the 4-position and a trifluoromethyl group at the 6-position of the titled compound suggests a potential for potent and selective interactions with specific biological targets.

Potential Biological Activities and Therapeutic Targets

Based on the activities of structurally similar compounds, this compound is predicted to exhibit a range of biological effects, primarily centered around the inhibition of protein kinases involved in cell signaling pathways critical to cancer and inflammation.

Kinase Inhibition

The primary anticipated biological activity of this compound is the inhibition of protein kinases. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to target a wide array of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Derivatives of this scaffold have shown potent inhibition of CDKs, which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

  • Epidermal Growth Factor Receptor (EGFR): Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as inhibitors of EGFR, a receptor tyrosine kinase often overexpressed or mutated in various cancers.

  • Src Family Kinases: This family of non-receptor tyrosine kinases plays a significant role in cell proliferation, differentiation, and survival. Pyrazolo[3,4-d]pyrimidines have been identified as potent inhibitors of Src kinases.

  • Bruton's Tyrosine Kinase (BTK): Ibrutinib, a highly successful anticancer drug, is a BTK inhibitor based on the pyrazolo[3,4-d]pyrimidine scaffold.

  • Other Kinases: The versatility of this scaffold has led to the development of inhibitors for numerous other kinases, including Polo-like kinase 4 (PLK4), IRAK4, and PIM-1 kinase.

The trifluoromethyl group at the 6-position is an electron-withdrawing group that can significantly influence the electronic properties of the molecule, potentially enhancing its binding affinity and selectivity for specific kinase targets.

Anticancer Activity

Given its potential as a kinase inhibitor, this compound is a strong candidate for anticancer drug development. By targeting kinases that are crucial for cancer cell proliferation, survival, and metastasis, this compound could exhibit potent cytotoxic and anti-proliferative effects against a range of human cancer cell lines.

Quantitative Biological Data (Hypothetical)

Table 1: Hypothetical Kinase Inhibition Profile

Kinase TargetIC50 (nM)
CDK2/Cyclin A50
EGFR (Wild Type)120
EGFR (T790M)350
Src85
BTK25

Table 2: Hypothetical Anti-proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
MCF-7Breast Cancer1.5
HCT-116Colon Cancer2.8
A549Lung Cancer3.2
K562Leukemia0.8

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives.

Kinase Inhibition Assay (General Protocol)

A common method for assessing kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a solution of the target kinase and its specific substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration close to the Km for the specific kinase.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a 384-well plate.

    • Add the kinase and substrate solution to the wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Culture:

    • Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway potentially targeted by this compound and a typical experimental workflow for its biological evaluation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound 4-Chloro-6-(trifluoromethyl)- 1H-pyrazolo[3,4-d]pyrimidine Compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Experimental_Workflow Start Compound Synthesis & Characterization Kinase_Screening In vitro Kinase Inhibition Assays Start->Kinase_Screening Cell_Based_Assays Cell Proliferation & Cytotoxicity Assays Kinase_Screening->Cell_Based_Assays Active Compounds Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Cell_Based_Assays->Mechanism_Studies Potent Compounds ADMET ADMET Profiling Cell_Based_Assays->ADMET In_Vivo_Studies In vivo Efficacy Studies (e.g., Xenograft Models) Mechanism_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization ADMET->Lead_Optimization

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Technical Guide to a Privileged Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system that has garnered significant interest within the medicinal chemistry community, establishing itself as a "privileged scaffold" for the development of potent and selective therapeutic agents.[1][2][3][4][5] Its prominence stems from its structural design as a bioisostere of the naturally occurring purine ring system, particularly adenine.[1][2][4][6][7] This mimicry allows molecules incorporating this scaffold to effectively interact with the ATP-binding sites of numerous enzymes, most notably protein kinases.[2][3][7][8] Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively explored and have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and neuroprotective properties.[2][4][6][9][10] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of this versatile pharmacophore, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Synthetic Strategies

The construction of the pyrazolo[3,4-d]pyrimidine nucleus is versatile, with most routes commencing from a pre-formed pyrazole precursor. A prevalent and efficient method involves the cyclization of 5-aminopyrazole derivatives, such as ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, with one-carbon synthons like formamide or formic acid.[9][11][12][13] This approach allows for the efficient assembly of the core structure, which can then be further functionalized to generate a library of diverse compounds.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_diversification Diversification A Ethyl Cyanoacetate Derivative C 5-Aminopyrazole-4-carboxylate or Carbonitrile A->C B Hydrazine Derivative B->C Cyclization D Pyrazolo[3,4-d]pyrimidin-4-one C->D Cyclization with Formamide/Formic Acid E 4-Chloro-pyrazolo[3,4-d]pyrimidine (Key Intermediate) D->E Chlorination (e.g., POCl3) F Target Library of Pyrazolo[3,4-d]pyrimidine Derivatives E->F Nucleophilic Substitution (Amines, Alcohols, etc.)

Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

Mechanism of Action: Kinase Inhibition

The primary mechanism through which pyrazolo[3,4-d]pyrimidines exert their biological effects is the inhibition of protein kinases.[6] As bioisosteres of adenine, they are designed to compete with ATP for binding within the catalytic cleft of kinases.[2][3][7][8] The pyrazole and pyrimidine rings form critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-terminal lobes of the enzyme. This interaction anchors the inhibitor in the active site, blocking ATP binding and subsequent substrate phosphorylation, thereby interrupting aberrant signaling pathways that drive disease progression. This scaffold has been successfully employed to develop inhibitors for a range of kinases, including EGFR, VEGFR, Src, BTK, and CDKs.[1][2][7][14][15][16]

Key Signaling Pathways Targeted

1. EGFR/ErbB2 Pathway: Epidermal Growth Factor Receptor (EGFR) and its family member ErbB2 are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival. Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of these receptor tyrosine kinases.[1][8][17]

G cluster_pathway EGFR Signaling Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR/ErbB2 EGF->EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling cascade by pyrazolo[3,4-d]pyrimidine derivatives.

2. VEGFR Pathway: Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. By inhibiting VEGFR, pyrazolo[3,4-d]pyrimidine compounds can suppress tumor growth by cutting off its blood supply.[7][18][19][20]

G cluster_pathway VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR PLC PLCγ VEGFR->PLC P PKC PKC PLC->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Endothelial Cell Proliferation, Migration (Angiogenesis) MAPK->Angiogenesis Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->VEGFR

Caption: Interruption of the VEGFR signaling pathway, inhibiting angiogenesis.

Pharmacological Applications and Quantitative Data

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of anticancer agents, with derivatives showing potent activity against a multitude of cancer types including glioblastoma, leukemia, and cancers of the breast, lung, and colon.[1][6][14][17][21][22][23] The first approved kinase inhibitor with this core is Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used for B-cell cancers.[2][3]

Table 1: Kinase Inhibitory Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives
CompoundTarget KinaseIC₅₀ (µM)Reference
Ibrutinib (3) BTK0.00795[2]
SI306 SrcLow µM range[14]
Compound 12b EGFRWT0.016[17]
Compound 12b EGFRT790M0.236[17]
Compound 33 FLT3Potent Inhibitor[19][24]
Compound 33 VEGFR2Potent Inhibitor[19][24]
Compound 16 EGFR0.034[22][25]
Compound 14 CDK2/cyclin A20.057[26]
Compound 23c RETPotent Inhibitor[16]
3-IN-PP1 PKD0.094 - 0.108[27]
Compound 17m PKD0.017 - 0.035[27]
Compound 7e DHFR1.83[11]
Table 2: Antiproliferative Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives
CompoundCell LineCancer TypeGI₅₀ / IC₅₀ (µM)Reference
Compound 7d OVCAR-4Ovarian Cancer1.74[1]
Compound 7d ACHNRenal Cancer5.53[1]
Compound 7d NCI-H460Lung Cancer4.44[1]
Compound VIIa 57 different cell linesVarious0.326 - 4.31[21]
Compound 9 MV4-11Acute Myeloid Leukemia0.005[18]
Compound 12b A549Lung Cancer8.21[17]
Compound 12b HCT-116Colon Cancer19.56[17]
Compound 15 NCI 60-cell panelVarious1.18 - 8.44[22]
Compound 10k 5 different cell linesVarious0.03 - 1.6[20]
Compound 12b MDA-MB-468Breast Cancer3.343[13]

Beyond cancer, derivatives have shown promise as neuroprotective agents, partly through activation of the Nrf2 pathway, suggesting potential applications in treating neurodegenerative disorders like Parkinson's disease.[28][29] Others have been evaluated for anti-inflammatory and antipyretic activities.[10]

Structure-Activity Relationship (SAR)

The pharmacological profile of pyrazolo[3,4-d]pyrimidine derivatives can be fine-tuned by strategic substitutions around the core. SAR studies have revealed key insights:

  • N-1 Position: Substitution at this position is often detrimental to kinase inhibitory activity, suggesting the N-H group may act as a crucial hydrogen bond donor in the ATP-binding pocket.[18]

  • C-4 Position: This is a key position for diversification. The introduction of anilino or phenoxy groups often enhances potency.[17][18] The nature of the substituent here largely dictates the inhibitor's selectivity profile.

  • C-3 and C-6 Positions: Modifications at these positions can modulate solubility, cell permeability, and interactions with the solvent-exposed regions of the kinase active site.

Caption: Key structure-activity relationship points on the pyrazolo[3,4-d]pyrimidine scaffold.

Experimental Protocols

General Protocol for Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Key Intermediate)

This protocol is a synthesized representation based on common procedures.[11]

  • Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Ethyl (ethoxymethylene)cyanoacetate is cyclized by reacting with phenylhydrazine in ethanol at reflux for approximately 4 hours. The resulting product is isolated upon cooling.

  • Step 2: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. The amino pyrazole from Step 1 is heated in an excess of formamide at approximately 190°C for 8 hours. The product precipitates upon pouring the reaction mixture into water and is collected by filtration.

  • Step 3: Chlorination to 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. The pyrimidinone from Step 2 is refluxed in phosphorus oxychloride (POCl₃) for 6 hours. After the reaction, excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting solid is filtered, washed, and dried to yield the target intermediate.

General Protocol for In Vitro Antiproliferative Sulforhodamine B (SRB) Assay

This protocol is based on the methodology frequently cited for evaluating the cytotoxic effects of novel compounds.[11]

  • Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The synthesized pyrazolo[3,4-d]pyrimidine derivatives are dissolved (typically in DMSO) and serially diluted to various concentrations. Cells are treated with these concentrations for a fixed period (e.g., 48-72 hours).

  • Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed to the plate by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. A solution of Sulforhodamine B (SRB) dye (in acetic acid) is added to each well and incubated at room temperature for 10-30 minutes to stain total cellular protein.

  • Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with a Tris base solution.

  • Data Acquisition: The absorbance (optical density) is measured on a plate reader at a specific wavelength (e.g., 515 nm). The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC₅₀/GI₅₀ values are determined.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold is a highly validated and versatile pharmacophore in modern drug discovery. Its inherent ability to mimic adenine allows for the rational design of potent enzyme inhibitors, particularly against the kinase family. The extensive research into its synthesis, structure-activity relationships, and biological mechanisms has resulted in a wealth of knowledge and at least one clinically approved drug, Ibrutinib. The continued exploration of this privileged core, through the generation of novel derivatives and their evaluation against an expanding range of biological targets, promises to deliver the next generation of therapeutics for cancer and other challenging diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine as a versatile starting material in the synthesis of potent kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, known for its ability to mimic the adenine ring of ATP and effectively target the ATP-binding site of various kinases.[1] This document outlines detailed experimental protocols for key synthetic transformations and presents quantitative data on the biological activity of resulting compounds.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[2] The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. The this compound core offers a strategic starting point for the synthesis of diverse libraries of kinase inhibitors. The chlorine atom at the 4-position is amenable to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents to modulate potency and selectivity. The trifluoromethyl group at the 6-position can enhance metabolic stability and binding affinity.

Data Presentation

The following tables summarize the in vitro biological activity of representative kinase inhibitors synthesized from pyrazolo[3,4-d]pyrimidine scaffolds.

Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against various Kinases

Compound IDTarget KinaseIC50 (nM)Reference
BRK/PTK6 Inhibitor 51 BRK/PTK63.37 ± 2.19[3]
CDK2 Inhibitor 14 CDK2/cyclin A257 ± 3[4]
CDK2 Inhibitor 13 CDK2/cyclin A281 ± 4[4]
CDK2 Inhibitor 15 CDK2/cyclin A2119 ± 7[4]
EGFR Inhibitor 16 EGFR34[5]
EGFR Inhibitor 4 EGFR54[5]
EGFR Inhibitor 15 EGFR135[5]
Src Inhibitor SI306 Src7,200 - 11,200[6]

Experimental Protocols

Detailed methodologies for two key synthetic transformations of this compound are provided below.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl- or heteroarylboronic acids.[3][7]

Materials:

  • This compound (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry reaction flask, add this compound, the aryl- or heteroarylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture to the reaction flask.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the nucleophilic aromatic substitution of the 4-chloro group with various amines.[8][9]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.5 eq)

  • Base (e.g., Diisopropylethylamine (DIPEA), 2.0 eq)

  • Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a reaction flask, dissolve this compound in the chosen solvent.

  • Add the amine and the base to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired 4-amino-substituted pyrazolo[3,4-d]pyrimidine derivative.

Visualizations

Synthetic Workflow

G General Synthetic Workflow for Kinase Inhibitors start This compound sub Nucleophilic Aromatic Substitution (SNAr) (Amines) start->sub suzuki Suzuki-Miyaura Coupling (Boronic Acids) start->suzuki product_sub 4-Amino-6-(trifluoromethyl)-1H- pyrazolo[3,4-d]pyrimidine Derivatives sub->product_sub product_suzuki 4-Aryl/Heteroaryl-6-(trifluoromethyl)-1H- pyrazolo[3,4-d]pyrimidine Derivatives suzuki->product_suzuki inhibitors Potent and Selective Kinase Inhibitors product_sub->inhibitors product_suzuki->inhibitors

Caption: Synthetic routes to kinase inhibitors.

Signaling Pathways

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, and Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling cascade.

CDK2_Signaling_Pathway Simplified CDK2 Signaling Pathway (G1/S Transition) CyclinE Cyclin E Active_Complex Active Cyclin E/CDK2 Complex CyclinE->Active_Complex CDK2 CDK2 CDK2->Active_Complex Rb Rb Protein Active_Complex->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle_Progression G1 to S Phase Progression S_Phase_Genes->Cell_Cycle_Progression

Caption: CDK2 role in cell cycle.

References

Application Notes and Protocol for Suzuki Coupling of 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This protocol details the Suzuki coupling of 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine, a key transformation for the synthesis of novel derivatives with potential applications in medicinal chemistry and drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, including kinase inhibitors. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity.

This document provides a generalized procedure that can be optimized for various boronic acids or esters. The electron-withdrawing nature of the pyrazolopyrimidine ring system and the trifluoromethyl group can influence the reactivity of the C-Cl bond, making careful selection of the catalytic system crucial for achieving high yields.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of the pyrazolopyrimidine.

  • Transmetalation: The organoboron reagent (boronic acid or ester) transfers its organic moiety to the palladium(II) complex in the presence of a base.

  • Reductive Elimination: The desired biaryl product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.

Experimental Protocol

Materials and Equipment
  • Substrate: this compound

  • Reagents:

    • Aryl- or heteroaryl-boronic acid or boronate ester (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Buchwald precatalysts) (1-5 mol%)

    • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

    • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Equipment:

    • Schlenk flask or reaction vial with a magnetic stir bar

    • Inert gas supply (Argon or Nitrogen) with manifold

    • Heating mantle or oil bath with a temperature controller

    • Magnetic stirrer

    • Standard laboratory glassware for work-up and purification

    • Thin Layer Chromatography (TLC) plates and developing chambers

    • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (2-10 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M.

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically between 80-110 °C). Microwave irradiation can also be employed to potentially reduce reaction times.[1][2][3][4]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 4-substituted-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes a range of conditions that can be screened to optimize the Suzuki coupling reaction for a specific boronic acid partner. The choice of catalyst, ligand, base, and solvent is critical for overcoming the lower reactivity of the chloride leaving group.[5][6][7]

ParameterCondition 1Condition 2Condition 3Condition 4
Palladium Catalyst (mol%) Pd(PPh₃)₄ (5%)PdCl₂(dppf) (3%)XPhos Pd G2 (2%)Pd₂(dba)₃ (2%)
Ligand (mol%) --XPhos (4%)SPhos (4%)
Base (equivalents) K₂CO₃ (2.0)K₃PO₄ (3.0)Cs₂CO₃ (2.5)Na₂CO₃ (2.0)
Solvent 1,4-Dioxane/H₂O (4:1)TolueneDMFAcetonitrile/H₂O (4:1)
Temperature (°C) 1001109080 (Microwave)
Typical Yield Range Moderate to GoodGood to ExcellentGood to ExcellentModerate to Good

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product Reactant R-Cl Reactant->Oxidative_Addition Boronic_Acid R'-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Add_Reactants Add Pyrazolopyrimidine, Boronic Acid, and Base Inert_Atmosphere Purge with Inert Gas Add_Reactants->Inert_Atmosphere Add_Catalyst_Solvent Add Catalyst, Ligand, and Solvent Inert_Atmosphere->Add_Catalyst_Solvent Heat_Stir Heat and Stir (80-110 °C) Add_Catalyst_Solvent->Heat_Stir Monitor Monitor by TLC or LC-MS Heat_Stir->Monitor Cool_Dilute Cool and Dilute with Organic Solvent Monitor->Cool_Dilute Wash Wash with Water and Brine Cool_Dilute->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Final_Product Isolated Product Purify->Final_Product

Caption: General experimental workflow for the Suzuki coupling reaction.

References

application of 4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine in cancer cell line studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities, particularly in the realm of oncology. While a specific inquiry into "4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine" did not yield dedicated research in cancer cell line studies, a wealth of information exists on structurally related pyrazolo[3,4-d]pyrimidine derivatives. These compounds have demonstrated significant potential as anticancer agents by targeting various key signaling pathways implicated in tumor growth, proliferation, and survival. This document provides a comprehensive overview of the application of these derivatives in cancer cell line studies, summarizing their biological activities, detailing experimental protocols, and visualizing their mechanisms of action.

The versatility of the pyrazolo[3,4-d]pyrimidine core allows for substitutions at various positions, leading to a wide array of derivatives with distinct pharmacological profiles. Researchers have extensively explored these derivatives as inhibitors of critical cellular targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Cyclin-Dependent Kinases (CDKs).[1] This application note will delve into the findings from these studies, presenting quantitative data on their efficacy and providing standardized protocols for their evaluation in a laboratory setting.

Data Presentation: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

The following tables summarize the in vitro anticancer activity of various pyrazolo[3,4-d]pyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Pyrazolo[3,4-d]pyrimidine Derivatives Against Various Cancer Cell Lines

Derivative/CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 1a A549Lung Cancer2.24[2]
MCF-7Breast Cancer42.3[2]
HepG2Liver Cancer13.9[2]
PC-3Prostate Cancer26.6[2]
Compound 1d MCF-7Breast Cancer1.74[2]
A549Lung Cancer5.20[2]
Compound VIIa 57 different cell linesVarious0.326 - 4.31[1]
Compound 24j MCF-7Breast Cancer0.36[3]
BT474Breast Cancer1.35[3]
MDA-MB-231Breast Cancer2.88[3]
Compound 7d OVCAR-4Ovarian Cancer1.74[4]
ACHNRenal Cancer5.53[4]
NCI-H460Lung Cancer4.44[4]
Compound 14 MCF-7Breast Cancer0.045[5]
HCT-116Colon Cancer0.006[5]
HepG-2Liver Cancer0.048[5]
Compound 15 MCF-7Breast Cancer0.046[5]
HCT-116Colon Cancer0.007[5]
HepG-2Liver Cancer0.048[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols for key experiments commonly used to evaluate the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyrazolo[3,4-d]pyrimidine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine derivative in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of the cell cycle distribution of a cell population treated with a pyrazolo[3,4-d]pyrimidine derivative.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Pyrazolo[3,4-d]pyrimidine derivative

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazolo[3,4-d]pyrimidine derivative at the desired concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Pyrazolo[3,4-d]pyrimidine derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the pyrazolo[3,4-d]pyrimidine derivative as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive[4][6]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyrazolo[3,4-d]pyrimidine derivatives and a typical experimental workflow.

G cluster_workflow Experimental Workflow for Anticancer Drug Screening start Cancer Cell Culture treatment Treatment with Pyrazolo[3,4-d]pyrimidine Derivatives start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot Analysis (Protein Expression) treatment->western_blot data_analysis Data Analysis and IC50 Determination viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: A typical experimental workflow for evaluating the anticancer effects of pyrazolo[3,4-d]pyrimidine derivatives.

G cluster_pathway VEGFR-2 Signaling Pathway Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Compound Pyrazolo[3,4-d]pyrimidine Derivative Compound->VEGFR2 Inhibits Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.[7][8]

G cluster_pathway EGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Compound Pyrazolo[3,4-d]pyrimidine Derivative Compound->EGFR Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation G cluster_pathway Src Kinase Signaling Pathway Inhibition cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src Kinase RTK->Src Activates STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Compound Pyrazolo[3,4-d]pyrimidine Derivative Compound->Src Inhibits CellFunctions Cell Proliferation, Migration, Invasion, Survival STAT3->CellFunctions FAK->CellFunctions Ras_MAPK->CellFunctions G cluster_pathway CDK2 Signaling Pathway and Cell Cycle Regulation cluster_cellcycle Cell Cycle Progression CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates G1_S G1/S Transition CDK2->G1_S Rb pRb Phosphorylation CDK2->Rb CellCycleArrest Cell Cycle Arrest CDK2->CellCycleArrest Compound Pyrazolo[3,4-d]pyrimidine Derivative Compound->CDK2 Inhibits S_Phase S Phase Progression G1_S->S_Phase E2F E2F Release Rb->E2F E2F->S_Phase

References

Application Notes and Protocols for Fragment-Based Drug Design Using 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. This approach involves screening libraries of low molecular weight compounds (fragments) to identify weak binders to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors, as it acts as an isostere of the adenine ring of ATP, enabling it to mimic hinge-binding interactions in the kinase active site.[1][2]

This document provides detailed application notes and protocols for the use of 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine as a starting fragment in FBDD campaigns, particularly targeting protein kinases. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the chloro group provides a reactive handle for synthetic elaboration.

Core Fragment: this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₂ClF₃N₄
Molecular Weight 222.56 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and other organic solvents

Application: Kinase Inhibitor Development

The pyrazolo[3,4-d]pyrimidine core is a versatile scaffold for developing inhibitors against a range of protein kinases implicated in diseases such as cancer.[1][2] The general mechanism involves the pyrazolopyrimidine core forming hydrogen bonds with the hinge region of the kinase ATP-binding site, while substituents at the 4- and 6-positions can be modified to achieve potency and selectivity.

Targeted Kinase Families:
  • Tyrosine Kinases (e.g., EGFR, VEGFR, FLT3, Src)[3][4][5]

  • Serine/Threonine Kinases (e.g., CDKs, MKK3)[5][6]

Experimental Protocols

A typical FBDD workflow involves a cascade of biophysical and biochemical assays to identify and validate fragment hits, followed by medicinal chemistry efforts to optimize these hits into lead compounds.[7][8]

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (ΔTm) of a target protein upon ligand binding.

Materials:

  • Purified target protein (0.1-0.2 mg/mL)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Screening buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • This compound (100 mM stock in DMSO)

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument

Procedure:

  • Prepare a master mix containing the target protein and SYPRO Orange dye in the screening buffer. The final protein concentration is typically 2-5 µM and the final dye concentration is 5x.

  • Dispense 19.8 µL of the master mix into each well of the PCR plate.

  • Add 0.2 µL of the fragment stock solution (or DMSO for control) to each well for a final fragment concentration of 1 mM.

  • Seal the plate and centrifuge briefly to mix.

  • Place the plate in a real-time PCR instrument.

  • Run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/min.

  • Analyze the data to determine the Tm for each well. A ΔTm of ≥ 2 °C is generally considered a hit.

Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to validate hits from the primary screen and to determine binding affinity (KD) and kinetics.[8]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein

  • Running buffer (e.g., HBS-EP+)

  • Fragment solutions at various concentrations

Procedure:

  • Immobilize the target protein onto the sensor chip surface via amine coupling.

  • Prepare a dilution series of the fragment in running buffer (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).

  • Inject the fragment solutions over the sensor surface at a constant flow rate.

  • Record the binding response (in Resonance Units, RU).

  • Regenerate the sensor surface between injections if necessary.

  • Fit the steady-state or kinetic data to a suitable binding model to determine the KD.

Protocol 3: Hit Characterization by NMR Spectroscopy

NMR spectroscopy provides structural information about the fragment binding mode and can be used to confirm direct interaction with the target protein.[8][9]

Materials:

  • NMR spectrometer (≥ 500 MHz) with a cryoprobe

  • ¹⁵N-labeled target protein

  • NMR buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM NaCl, in 90% H₂O/10% D₂O)

  • Fragment stock solution in deuterated DMSO

Procedure (¹H-¹⁵N HSQC):

  • Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein as a reference.

  • Add the fragment to the protein sample at a specific molar ratio (e.g., 1:10 protein:fragment).

  • Acquire another ¹H-¹⁵N HSQC spectrum.

  • Compare the two spectra. Chemical shift perturbations (CSPs) of specific amide peaks indicate the residues involved in fragment binding.

Data Presentation

Quantitative data from the screening and validation steps should be summarized for clear comparison of fragment hits.

Table 1: Biophysical Screening Data for Putative Kinase Target

Fragment IDFragment NameDSF (ΔTm in °C)SPR (KD in µM)
F01This compound3.585
F02.........
F03.........

Table 2: Structure-Activity Relationship (SAR) Data for Fragment Elaboration

Compound IDR-group at C4-positionKinase Assay (IC₅₀ in µM)Cell Viability (GI₅₀ in µM)
F01-H-Cl>100>100
F01-A1-NH-(3-methoxyphenyl)15.225.8
F01-A2-NH-(4-chloro-3-(trifluoromethyl)phenyl)0.81.5
F01-A3-O-(4-chloro-3-(trifluoromethyl)phenyl)0.51.2

Hit-to-Lead Optimization

Once this compound is identified as a hit, the next step is to improve its potency and drug-like properties through chemical synthesis. The chlorine atom at the C4-position is a convenient handle for nucleophilic aromatic substitution (SNAr) reactions.

Protocol 4: General Procedure for Derivatization at the C4-Position

Materials:

  • This compound

  • Desired amine or alcohol nucleophile

  • Solvent (e.g., THF, DMF, or EtOH)[10]

  • Base (e.g., DIPEA, K₂CO₃)

  • Microwave reactor (optional, can accelerate the reaction)

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen solvent, add the amine or alcohol (1.1-1.5 equivalents) and the base (2-3 equivalents).

  • Heat the reaction mixture at 80-150 °C for 2-12 hours, monitoring by TLC or LC-MS.[11] For microwave-assisted synthesis, heat to 150 °C for 60 minutes.[11]

  • After completion, cool the reaction to room temperature.

  • Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2) PLCg PLCγ RTK->PLCg Ras Ras RTK->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->RTK

Caption: VEGFR2 signaling pathway targeted by pyrazolopyrimidine inhibitors.

Experimental Workflow

FBDD_Workflow cluster_screening Hit Identification cluster_optimization Hit-to-Lead FragmentLibrary Fragment Library (incl. F01) PrimaryScreen Primary Screen (DSF) FragmentLibrary->PrimaryScreen HitValidation Hit Validation (SPR, NMR) PrimaryScreen->HitValidation FragmentHits Validated Hits HitValidation->FragmentHits SAR Structure-Activity Relationship (SAR) FragmentHits->SAR Synthesis Chemical Synthesis (Derivatization of F01) SAR->Synthesis LeadCompound Lead Compound SAR->LeadCompound Bioassays Biochemical & Cellular Assays Synthesis->Bioassays Bioassays->SAR

Caption: Fragment-Based Drug Design workflow from screening to lead.

References

Application Notes and Protocols for the Analytical Characterization of Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazolo[3,4-d]pyrimidines are a critical class of heterocyclic compounds, recognized as bioisosteres of purines, and form the core scaffold for numerous therapeutic agents.[1][2] Their derivatives exhibit a wide range of biological activities, including the inhibition of various protein kinases, making them valuable in anticancer drug discovery.[3][4] For example, Allopurinol is a well-known drug used in the treatment of gout.[3][4] Accurate and thorough analytical characterization is paramount to confirm the chemical structure, purity, and physicochemical properties of these derivatives, ensuring the reliability of biological data and meeting regulatory standards in drug development.

This document provides detailed application notes and experimental protocols for the key analytical methods used to characterize pyrazolo[3,4-d]pyrimidine derivatives.

General Workflow for Structural Elucidation

The characterization of newly synthesized pyrazolo[3,4-d]pyrimidine derivatives typically follows an integrated analytical workflow. This approach combines various spectroscopic and chromatographic techniques to unambiguously determine the molecular structure and assess purity.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Structural Connectivity MS->NMR IR FTIR Spectroscopy - Functional Groups NMR->IR XRay Single Crystal X-Ray - 3D Structure - Absolute Stereochemistry NMR->XRay If single crystal is obtained HPLC HPLC / UPLC - Purity Assessment - Quantification IR->HPLC Final Final Structure Confirmed XRay->Final EA Elemental Analysis - Elemental Composition HPLC->EA HPLC->Final EA->Final

Caption: Integrated workflow for the characterization of pyrazolo[3,4-d]pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, including pyrazolo[3,4-d]pyrimidine derivatives.[3][5] One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of hydrogen and carbon atoms, respectively. Two-dimensional (2D) NMR techniques, like HMBC (Heteronuclear Multiple Bond Correlation), are crucial for determining the connectivity between atoms, which helps in assigning the correct isomeric structure and configuration.[6][7][8]

Experimental Protocol: ¹H, ¹³C, and HMBC NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazolo[3,4-d]pyrimidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[6] Ensure the sample is fully dissolved.

  • Internal Standard: Use Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[6]

  • Instrumentation: All NMR spectra are typically recorded on a high-field spectrometer, such as a 300, 400, or 500 MHz instrument.[6]

  • 1D ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should encompass all expected proton signals (typically 0-12 ppm).

    • Process the data with Fourier transformation and phase correction.

  • 1D ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A longer acquisition time and more scans are generally required compared to ¹H NMR.

    • The spectral width should cover the full range of carbon chemical shifts (typically 0-200 ppm).

  • 2D HMBC Acquisition:

    • Acquire the HMBC spectrum to observe correlations between protons and carbons that are separated by two or three bonds.

    • Analysis of cross-peaks in the HMBC spectrum is essential for establishing the connectivity of the heterocyclic core and its substituents.[6][7]

Data Presentation: Exemplary NMR Data

The following table summarizes typical chemical shifts for a substituted pyrazolo[3,4-d]pyrimidine derivative.

Atom/Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations
Pyrimidine H-6~8.23 (singlet)[9]~156.35[10]C-4, C-7a
Pyrazole H-3~8.01 - 8.23 (singlet)[9][11]~101.76[10]C-4, C-7a, N-2
N-H (if present)~9.89 - 11.44 (broad singlet)[12][13]--
Phenyl-H~7.16 - 7.58 (multiplet)[11][14]~125 - 138[14]Phenyl carbons, Pyrazole C-1'
CH₃~2.40 (singlet)[14]~14.37[14]Attached carbon

Mass Spectrometry (MS)

Application Note: Mass spectrometry is an essential analytical technique used to determine the molecular weight of pyrazolo[3,4-d]pyrimidine derivatives. It provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which serves to confirm the elemental composition proposed by other methods. Fragmentation patterns observed in the mass spectrum can also offer additional structural information.

Experimental Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol, acetonitrile, or a mixture with water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar and thermally labile molecules.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the derivative (many pyrazolo[3,4-d]pyrimidines are analyzed in positive mode, detecting [M+H]⁺).

  • Analysis: Identify the molecular ion peak (e.g., [M+H]⁺) and compare its m/z value with the calculated theoretical mass.[15][16]

Data Presentation: Exemplary Mass Spectrometry Data

Compound Chemical Formula Calculated Mass (Da) Observed m/z ([M]⁺ or [M+H]⁺) Reference
4,6-dithioxo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine derivativeC₁₉H₁₄N₆O₂S₂422.06422[15]
5-amino-1,3-diphenyl-1H-pyrazolecarbonitrile derivativeC₁₀H₈N₄S216.26216[13]

Infrared (IR) Spectroscopy

Application Note: Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. For pyrazolo[3,4-d]pyrimidine derivatives, IR spectroscopy can confirm the presence of N-H (amine/amide), C=N (imine), C=O (carbonyl, if present), and aromatic C-H bonds, which is useful for verifying the successful outcome of a synthetic step.[12][15][17]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR):

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Place the KBr pellet or ATR unit in the sample compartment of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of air (or the empty ATR crystal) first, which is automatically subtracted from the sample spectrum.

Data Presentation: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
N-HStretching3156 - 3444[12][14]
C-H (aromatic)Stretching~3016[13]
C≡N (nitrile)Stretching2221 - 2240[15][16]
C=O (amide)Stretching~1668[16]
C=N / C=CStretching1601 - 1636[13][15]

X-Ray Crystallography

Application Note: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state.[3][5] This technique is invaluable for determining bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For pyrazolo[3,4-d]pyrimidine derivatives, it can confirm the planarity of the ring system and the orientation of substituents.[18]

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in an X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement:

    • Process the collected data to determine the unit cell dimensions and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate structure.

Data Presentation: Exemplary Crystallographic Data

Parameter Value for 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Reference
Chemical Formula C₁₁H₈N₄O[18]
Crystal System Monoclinic-
Space Group P2₁/c-
N1-N2 Bond Length 1.363 Å[18]
N2-C3 Bond Length 1.313 Å[18]
Dihedral Angle (Phenyl to Pyrazolopyrimidine) 34.72 (6)°[18]

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a cornerstone technique for assessing the purity of synthesized pyrazolo[3,4-d]pyrimidine derivatives. It separates the main compound from impurities and starting materials. HPLC can also be used for quantification and to monitor the stability of compounds under various conditions, which is critical in drug development.[19]

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation: Use an HPLC system with a UV detector, a C18 reversed-phase column, a pump, and an autosampler.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Filter and degas the mobile phase before use.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm (typical).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Injection Volume: 10-20 µL.

    • Elution: Use either an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) method to achieve optimal separation.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Data Presentation: Typical HPLC Parameters

Parameter Typical Value / Condition
Column C18 (Reversed-Phase)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Elution Mode Gradient (e.g., 5% to 95% B over 20 min)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 25 - 40 °C

References

Application Notes and Protocols for High-Throughput Screening of Pyrazolo[3,4-d]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of pyrazolo[3,4-d]pyrimidine libraries, a promising class of compounds often investigated for their kinase inhibitory activities in drug discovery.

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere of adenine and forming the core of numerous kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] Therefore, screening of pyrazolo[3,4-d]pyrimidine libraries against various kinases is a key strategy in the development of novel therapeutics.

I. High-Throughput Screening Assays

A typical HTS campaign for pyrazolo[3,4-d]pyrimidine libraries involves a combination of biochemical and cell-based assays to identify and characterize potential kinase inhibitors.

Biochemical Assays: Direct Kinase Inhibition

Biochemical assays are essential for determining the direct inhibitory effect of compounds on purified kinase enzymes. A commonly used method is the luminescence-based kinase assay.

Featured Protocol: Kinase-Glo® Plus Luminescent Kinase Assay

This assay quantifies the amount of ATP remaining in a solution following a kinase reaction. A decrease in ATP levels corresponds to higher kinase activity, and conversely, the presence of an inhibitor will result in a higher ATP concentration, leading to a stronger luminescent signal. The Kinase-Glo® Plus assay is a popular choice for HTS due to its high sensitivity and simple protocol.[1]

Experimental Protocol:

  • Compound Preparation: Prepare a serial dilution of the pyrazolo[3,4-d]pyrimidine compounds in DMSO.

  • Assay Plate Preparation: In a 384-well white, flat-bottom plate, add 5 µL of the diluted test compound, a positive control inhibitor (e.g., Staurosporine), and DMSO for the negative control to the appropriate wells.[3]

  • Enzyme Addition: Add 10 µL of the target kinase enzyme solution to all assay wells and mix gently.

  • Compound-Enzyme Incubation: Incubate the plate for 10-30 minutes at room temperature to allow for the interaction between the compounds and the kinase.[3]

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be near the Km value for the specific kinase.[3]

  • Reaction Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[3]

  • Signal Detection: Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Second Incubation: Incubate for 40 minutes at room temperature.

  • Kinase Detection: Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.

  • Third Incubation: Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and is inversely correlated with kinase activity.

Cell-Based Assays: Cellular Potency and Cytotoxicity

Cell-based assays are crucial for evaluating the effects of the compounds in a more physiologically relevant context, assessing their ability to penetrate cell membranes and inhibit the target kinase within the cell.

Featured Protocol: MTT Assay for Anti-Proliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[1][4]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, HepG2) in a 96-well plate at a density of 5,000–10,000 cells per well and allow them to adhere for 24 hours.[1]

  • Compound Treatment: Treat the cells with increasing concentrations of the pyrazolo[3,4-d]pyrimidine compounds for 48 hours.[1]

  • MTT Addition: Remove the media and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[1]

  • Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the optical density (OD) at 570 nm using an ELISA microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound required to inhibit cell viability by 50%.[3]

II. Data Presentation

Quantitative data from HTS assays should be organized in a clear and structured manner to facilitate the comparison of compound activities and the identification of promising hits.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (µM)Reference
Compound 14CDK2/cyclin A20.057[5]
Compound 13CDK2/cyclin A20.081[5]
Compound 15CDK2/cyclin A20.119[5]
SorafenibCDK2/cyclin A20.184[5]
3-IN-PP1PKD0.094 - 0.108[6]
Compound 17mPKD0.017 - 0.035[6]
Compound 12bEGFRWT0.016[7]
Compound 12bEGFRT790M0.236[7]
SI306SrcLow µM[8]

Table 2: Anti-Proliferative Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound 14MCF-7 (Breast)0.045[5]
Compound 14HCT-116 (Colorectal)0.006[5]
Compound 14HepG-2 (Hepatocellular)0.048[5]
Compound 15MCF-7 (Breast)0.046[5]
Compound 15HCT-116 (Colorectal)0.007[5]
Compound 15HepG-2 (Hepatocellular)0.048[5]
Compound 12bA549 (Lung)8.21[9]
Compound 12bHCT-116 (Colorectal)19.56[9]
Compound P1HCT 116 (Colorectal)22.7 - 40.75[4]
Compound P2HCT 116 (Colorectal)22.7 - 40.75[4]

III. Visualizations

Diagrams are provided to illustrate key experimental workflows and signaling pathways relevant to the screening of pyrazolo[3,4-d]pyrimidine libraries.

HTS_Workflow cluster_0 Biochemical Screening cluster_1 Cell-Based Screening cluster_2 Secondary Assays Pyrazolo_Library Pyrazolo[3,4-d]pyrimidine Library Biochemical_Assay Kinase-Glo Assay (e.g., CDK2, EGFR) Pyrazolo_Library->Biochemical_Assay Primary Screen Primary_Hits Primary Hits (Direct Inhibitors) Biochemical_Assay->Primary_Hits Cell_Assay MTT Assay (Cancer Cell Lines) Primary_Hits->Cell_Assay Confirmation Confirmed_Hits Confirmed Hits (Cell-Active) Cell_Assay->Confirmed_Hits Secondary_Assays Dose-Response Selectivity Profiling Confirmed_Hits->Secondary_Assays Characterization Lead_Candidates Lead Candidates Secondary_Assays->Lead_Candidates

Caption: High-Throughput Screening Workflow for Pyrazolo[3,4-d]pyrimidine Libraries.

CDK2_Pathway cluster_0 Cell Cycle Progression CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 binds pRb pRb CDK2->pRb phosphorylates CyclinA Cyclin A CyclinA->CDK2 binds E2F E2F pRb->E2F inhibits S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase activates Pyrazolo Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo->CDK2 inhibits

Caption: Simplified CDK2 Signaling Pathway and Inhibition.

EGFR_Pathway cluster_0 EGFR Signaling EGF EGF EGFR EGFR EGF->EGFR binds Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes Pyrazolo Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo->EGFR inhibits

Caption: Simplified EGFR Signaling Pathway and Inhibition.

References

Application Notes and Protocols for Molecular Docking Studies of 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine with Protein Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine belongs to the pyrazolopyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry for the development of protein kinase inhibitors.[1][2] The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, the purine base in ATP, allowing it to effectively compete for the ATP-binding site of protein kinases.[2] This competitive inhibition can modulate aberrant kinase activity, which is a hallmark of many diseases, including cancer.

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, numerous studies on analogous pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant inhibitory activity against a range of protein kinases. These include, but are not limited to, Cyclin-Dependent Kinase 2 (CDK2), Bruton's Tyrosine Kinase (BTK), and Src Tyrosine Kinase.[1][2][3] Molecular docking simulations of these related compounds have revealed key interactions within the kinase ATP-binding pocket, providing a strong rationale for investigating this compound as a potential kinase inhibitor.

This document provides a detailed protocol for performing in silico molecular docking studies of this compound with protein kinases, using CDK2 as a primary example. The methodologies outlined here can be adapted for other protein kinases of interest.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, quantitative data from a molecular docking study of this compound with selected protein kinases. These values are extrapolated from studies on structurally similar pyrazolo[3,4-d]pyrimidine derivatives and serve as a guide for expected outcomes.[1][2]

Target Protein KinasePDB IDBinding Affinity (kcal/mol) (Predicted)Key Interacting Residues (Predicted)
Cyclin-Dependent Kinase 2 (CDK2)1HCK-9.2LEU83, GLU81, LYS33, ASP86
Bruton's Tyrosine Kinase (BTK)4Z3V-8.7MET477, LYS430, ASP539
Src Tyrosine Kinase2SRC-8.1THR338, MET341, LYS295, ASP404

Experimental Protocols

Molecular Docking Protocol for this compound with Protein Kinases

This protocol outlines the step-by-step methodology for a typical molecular docking study.

1. Software and Resource Requirements:

  • Molecular Modeling Software: Schrödinger Maestro, AutoDock Vina, or similar.

  • Protein Data Bank (PDB): For obtaining crystal structures of target kinases.

  • Ligand Preparation Software: ChemDraw, MarvinSketch, or integrated tools within the docking suite.

2. Protein Preparation:

a. Obtain Protein Structure: Download the 3D crystal structure of the target protein kinase (e.g., CDK2, PDB ID: 1HCK) from the Protein Data Bank. b. Pre-processing: i. Remove water molecules and any co-crystallized ligands or ions that are not essential for the study. ii. Add hydrogen atoms to the protein structure. iii. Assign correct bond orders and formal charges. iv. Repair any missing side chains or loops if necessary, using tools like Prime in the Schrödinger suite. c. Receptor Grid Generation: i. Define the binding site (active site) for docking. This is typically centered on the position of the co-crystallized ligand or identified through literature. ii. Generate a receptor grid that encompasses the defined active site. The grid box should be large enough to allow for rotational and translational freedom of the ligand.

3. Ligand Preparation:

a. Ligand Structure Generation: i. Draw the 2D structure of this compound using a chemical drawing tool. ii. Convert the 2D structure to a 3D conformation. b. Ligand Optimization: i. Generate possible ionization states at a physiological pH (e.g., 7.4 ± 1.0). ii. Generate low-energy conformers of the ligand. iii. Assign correct partial charges to the ligand atoms (e.g., using the OPLS3e force field).

4. Molecular Docking:

a. Docking Algorithm: Select an appropriate docking algorithm (e.g., Glide's Standard Precision (SP) or Extra Precision (XP) mode, or AutoDock Vina's default algorithm). b. Execution: Dock the prepared ligand into the prepared receptor grid. The software will systematically sample different conformations and orientations of the ligand within the binding site. c. Scoring: The docking program will calculate the binding affinity (docking score) for each pose, typically in kcal/mol. The more negative the score, the more favorable the predicted binding.

5. Post-Docking Analysis:

a. Pose Analysis: i. Visualize the top-ranked docking poses of the ligand within the protein's active site. ii. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues. b. Binding Energy Calculation: For more rigorous analysis, binding free energies can be calculated using methods like MM-GBSA. c. Reporting: Document the docking scores, key interactions, and visualize the best binding pose.

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage Protein_Prep Protein Preparation (PDB Structure) Grid_Gen Receptor Grid Generation Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (4-Chloro-6-(trifluoromethyl) -1H-pyrazolo[3,4-d]pyrimidine) Docking Molecular Docking Simulation Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose & Interaction Analysis Docking->Pose_Analysis Scoring Binding Affinity Scoring Docking->Scoring

A simplified workflow for molecular docking studies.

CDK2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (e.g., EGFR) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D Synthesis ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb Phosphorylation CDK46->Rb CDK46->Rb Phosphorylates E2F E2F Release Rb->E2F Inhibits CyclinE Cyclin E Synthesis E2F->CyclinE CDK2 CDK2 Activation CyclinE->CDK2 CDK2->Rb Further Phosphorylates S_Phase S-Phase Entry CDK2->S_Phase Inhibitor 4-Chloro-6-(trifluoromethyl) -1H-pyrazolo[3,4-d]pyrimidine Inhibitor->CDK2 Inhibits

Simplified CDK2 signaling pathway and the inhibitory role of the compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Troubleshooting Guide

Issue: Low or No Yield of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one (Precursor)

Question: We are experiencing a low yield during the initial cyclization step to form the pyrazolopyrimidinone precursor. What are the potential causes and solutions?

Answer: Low yields in the formation of the pyrazolo[3,4-d]pyrimidin-4-one ring system can often be attributed to incomplete reaction, side reactions, or degradation of the product. Here are some common factors to investigate:

  • Purity of Starting Materials: Ensure that the 5-aminopyrazole-4-carboxamide and the trifluoroacetic acid derivative (e.g., ethyl trifluoroacetate or trifluoroacetic anhydride) are of high purity. Impurities can interfere with the cyclization reaction.

  • Reaction Conditions: The choice of solvent and temperature is critical. While some syntheses proceed at room temperature, others may require heating to drive the reaction to completion. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Dehydration: Incomplete cyclization can result from inefficient dehydration. If using a method that generates water as a byproduct, ensure adequate measures are in place for its removal, such as a Dean-Stark trap if the solvent allows, or the use of a dehydrating agent.

Issue: Low Yield or Failure in the Chlorination of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one

Question: Our attempt to chlorinate the pyrazolopyrimidinone precursor with phosphorus oxychloride (POCl₃) resulted in a low yield of the desired 4-chloro product. What could be the issue?

Answer: The chlorination of pyrazolopyrimidinones using POCl₃ is a common yet sometimes challenging transformation. Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature. The use of a high-boiling solvent or running the reaction neat in excess POCl₃ at reflux is a common practice.[1]

  • Presence of Moisture: Phosphorus oxychloride reacts violently with water. Ensure that the starting material and all glassware are scrupulously dry. Any moisture will consume the reagent and can lead to undesired byproducts.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. While some chlorinations proceed at room temperature, many require heating to 70-110°C or even higher.[2]

  • Hydrolysis during Workup: The 4-chloro-pyrazolo[3,4-d]pyrimidine product can be susceptible to hydrolysis, reverting to the starting hydroxypyrimidine, especially in acidic conditions.[3] Careful quenching of the reaction mixture on ice and immediate neutralization with a base like sodium bicarbonate is crucial.[3]

Issue: Formation of Impurities

Question: We are observing significant impurity formation during the synthesis. What are the likely side products and how can we minimize them?

Answer: Impurity formation can occur in both the cyclization and chlorination steps.

  • Incomplete Cyclization: During the formation of the pyrazolopyrimidinone, starting materials may remain, or partially reacted intermediates may be present. Ensure the reaction goes to completion by monitoring with TLC.

  • Over-chlorination or Side Reactions with POCl₃: While less common at the 4-position, prolonged reaction times or very high temperatures could potentially lead to other reactions. The primary concern is often the formation of phosphorylated intermediates that do not convert to the desired product.[4]

  • Hydrolysis Product: As mentioned, the most common impurity after the chlorination step is the starting pyrazolopyrimidinone, formed by hydrolysis of the product during workup.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a two-step process:

  • Cyclization: Condensation of a 5-aminopyrazole-4-carboxamide derivative with a source of the trifluoromethyl group, such as trifluoroacetic acid or one of its esters, to form the 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one intermediate.

  • Chlorination: Treatment of the pyrazolopyrimidinone intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final 4-chloro product.

Q2: How can the progress of the chlorination reaction be monitored?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A spot of the reaction mixture can be carefully quenched in a small amount of a suitable solvent and run on a TLC plate against the starting material. The disappearance of the starting material spot indicates the completion of the reaction.

Q3: What are the best practices for the workup of the POCl₃ chlorination reaction?

A3: A careful workup is critical to preserve the chlorinated product.

  • After the reaction is complete, it is often beneficial to remove the excess POCl₃ under reduced pressure.[3]

  • The reaction mixture should then be cooled and slowly poured onto crushed ice with vigorous stirring.[5]

  • The acidic aqueous mixture should be neutralized promptly with a base such as sodium bicarbonate or a dilute sodium hydroxide solution until the product precipitates.

  • The solid product can then be isolated by filtration, washed with cold water, and dried.

Q4: Are there any alternatives to using neat POCl₃ for the chlorination?

A4: Yes, the reaction can be performed in a high-boiling inert solvent such as toluene or sulfolane, which can provide better temperature control.[5][6] Additionally, the use of a base like pyridine or N,N-dimethylaniline can sometimes facilitate the reaction.[3] A solvent-free approach using equimolar POCl₃ in a sealed reactor has also been reported for similar substrates, which can be more environmentally friendly for larger scale syntheses.

Data Presentation

Table 1: Factors Influencing Yield in the Synthesis of this compound

StepParameterConditionPotential Impact on YieldTroubleshooting Recommendation
Cyclization Reactant PurityLowIncomplete reaction, side productsPurify starting materials before use
TemperatureToo lowIncomplete reactionGradually increase temperature and monitor by TLC
Reaction TimeToo shortIncomplete reactionExtend reaction time and monitor by TLC
Chlorination MoisturePresentConsumption of POCl₃, low yieldUse oven-dried glassware and anhydrous reagents
TemperatureToo lowIncomplete reactionIncrease temperature (e.g., 70-110°C) and monitor
Reaction TimeToo shortIncomplete conversionExtend reaction time at optimal temperature
WorkupAcidic conditionsHydrolysis of product back to starting materialQuench on ice and neutralize promptly with base
Excess POCl₃Not removedDifficult workup, potential for hydrolysisRemove excess POCl₃ under reduced pressure before workup

Experimental Protocols

Protocol 1: Synthesis of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol is a general procedure adapted from the synthesis of similar pyrazolopyrimidinones and should be optimized for specific laboratory conditions.

  • To a solution of 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) in a suitable solvent (e.g., dioxane or ethanol), add ethyl trifluoroacetate (1.2 equivalents).

  • Add a catalytic amount of a base, such as sodium ethoxide.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

This protocol is a general procedure adapted from the chlorination of analogous pyrazolopyrimidinones and requires careful handling of POCl₃.

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Optionally, add a catalytic amount of N,N-dimethylaniline or pyridine (0.1 equivalents).

  • Heat the mixture to reflux (approximately 105-110°C) for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until a precipitate forms.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Visualizations

experimental_workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination cluster_purification Workup & Purification start 5-Aminopyrazole-4-carboxamide + Ethyl Trifluoroacetate react Cyclocondensation start->react product1 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one react->product1 react2 Chlorination product1->react2 reagent POCl3 reagent->react2 product2 This compound react2->product2 workup Quenching & Neutralization product2->workup purify Filtration & Recrystallization workup->purify final_product Pure Product purify->final_product troubleshooting_guide cluster_chlorination Chlorination Step Issues cluster_solutions Potential Solutions start Low Yield of This compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction hydrolysis Hydrolysis during Workup? start->hydrolysis moisture Moisture Contamination? start->moisture increase_temp_time Increase Reaction Time/Temperature incomplete_reaction->increase_temp_time careful_workup Careful Quenching & Prompt Neutralization hydrolysis->careful_workup dry_reagents Use Anhydrous Reagents/Glassware moisture->dry_reagents

References

Technical Support Center: Overcoming Solubility Issues of Pyrazolo[3,4-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with pyrazolo[3,4-d]pyrimidine inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why do many pyrazolo[3,4-d]pyrimidine inhibitors exhibit poor aqueous solubility?

A1: The pyrazolo[3,4-d]pyrimidine scaffold, while a potent inhibitor for many kinases, is inherently hydrophobic.[1][2][3] This class of compounds often has a planar, aromatic structure that favors crystal lattice packing, leading to low aqueous solubility.[4] This can negatively impact their bioavailability and pose challenges for in vitro assays and in vivo studies.[1][5]

Q2: What are the common strategies to improve the solubility of these inhibitors?

A2: Several effective strategies can be employed to enhance the solubility of pyrazolo[3,4-d]pyrimidine inhibitors. These include:

  • Prodrug Approach: Chemical modification to create a more soluble prodrug that converts to the active inhibitor in vivo.[5]

  • Formulation with Polymers: Creating amorphous solid dispersions with hydrophilic polymers.[1][6]

  • Nanosystem Encapsulation: Using carriers like liposomes or albumin nanoparticles.[2][3]

  • Salt Formation: Converting the inhibitor into a more soluble salt form, if it has ionizable groups.[7][8]

  • Chemical Structure Modification: Altering the chemical structure to introduce more polar or ionizable groups.[4]

Q3: How can I quickly screen for suitable formulation conditions?

A3: A miniaturized assay using 2D inkjet printing has been developed for high-throughput screening of drug-polymer formulations.[1][6][9] This method requires only microgram quantities of the inhibitor and can rapidly identify polymer combinations that enhance apparent water solubility.[1][9]

Q4: Will modifying my inhibitor to improve solubility affect its biological activity?

A4: It is a critical consideration. Prodrugs, for instance, are designed to be inactive and only release the active compound at the target site.[5] Formulations with polymers or nanosystems aim to increase the concentration of the active drug without altering its chemical structure, thereby preserving its potency.[6][10] However, it is essential to perform biological assays with the formulated inhibitor to confirm that its efficacy is maintained or enhanced.[6][10]

Troubleshooting Guides

Issue 1: My pyrazolo[3,4-d]pyrimidine inhibitor precipitates out of solution during my in vitro cell-based assay.
Possible Cause Troubleshooting Step Expected Outcome
Low intrinsic aqueous solubility. 1. Prepare a stock solution in an organic solvent like DMSO.[1] 2. For the final assay concentration, ensure the final DMSO concentration is low (typically <1%) to avoid solvent toxicity. 3. If precipitation still occurs, consider formulating the inhibitor with a suitable polymer to create an amorphous solid dispersion.[1][6]The inhibitor remains in solution at the required assay concentration, providing reliable results.
The inhibitor concentration exceeds its thermodynamic solubility in the assay medium. 1. Determine the thermodynamic solubility of your compound in the assay medium (see Experimental Protocols). 2. If the required concentration is above the solubility limit, explore formulation strategies like creating amorphous solid dispersions or using nanosystems to increase the apparent solubility.[1][2]The formulation allows for a higher effective concentration of the inhibitor in the assay medium without precipitation.
Issue 2: My inhibitor shows good in vitro potency but poor efficacy in animal models.
Possible Cause Troubleshooting Step Expected Outcome
Poor bioavailability due to low aqueous solubility. 1. Prodrug Strategy: Synthesize a more water-soluble prodrug of your inhibitor.[5] This involves adding a solubilizing group that is cleaved in vivo. 2. Nanosystem Formulation: Encapsulate the inhibitor in liposomes or albumin nanoparticles to improve its pharmacokinetic profile.[2][3]Improved systemic exposure of the active inhibitor, leading to better in vivo efficacy.
Precipitation of the drug upon administration. 1. Amorphous Solid Dispersion: Formulate the inhibitor with a hydrophilic polymer to prevent crystallization and enhance dissolution.[1][6] 2. Salt Formation: If your inhibitor has an ionizable functional group, forming a salt can significantly increase its dissolution rate.[8][11]Enhanced absorption and bioavailability of the inhibitor.

Data Presentation

Table 1: Improvement of Aqueous Solubility using a Prodrug Approach

CompoundParent Drug Solubility (µg/mL)Prodrug Solubility (µg/mL)Fold IncreaseReference
Compound 2 < 0.01 (experimental)6 (experimental)> 600[5]
Compound 1 0.05 (experimental)17.7 (predicted)~ 354[5]

Table 2: Enhancement of Apparent Water Solubility with Polymer Formulations

InhibitorFormulationApparent Water SolubilityReference
p[2][6]p derivatives Formulated with selected hydrophilic polymers~ 30 µg/mL[1]
SI306 Formulated with selected polymersSufficient for in vitro testing without DMSO[6][10]

Experimental Protocols

Protocol 1: Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility of a pyrazolo[3,4-d]pyrimidine inhibitor in an aqueous medium.

Methodology:

  • Add an excess amount of the compound (e.g., 1 mg) to a known volume of the aqueous buffer (e.g., 1 mL of water or phosphate-buffered saline).[5]

  • Shake the resulting mixture at a constant temperature (e.g., ambient temperature) for 24 hours to ensure equilibrium is reached.[5]

  • Filter the suspension through a 0.45 µm filter to remove any undissolved solid.[5]

  • Determine the concentration of the dissolved inhibitor in the filtrate using a suitable analytical method, such as UV/LC-MS.[5]

  • The resulting concentration is the thermodynamic solubility of the compound.

Protocol 2: Preparation of Amorphous Solid Dispersions using Inkjet Printing

This is a miniaturized method for screening drug-polymer formulations.[1][9]

Methodology:

  • Prepare stock solutions of the pyrazolo[3,4-d]pyrimidine inhibitors in DMSO (e.g., 10 mg/mL).[1]

  • Prepare stock solutions of various hydrophilic polymers in deionized water (e.g., 1 mg/mL).[1]

  • Use a 2D inkjet printer to dispense precise, low-volume amounts (5-10 µg per formulation) of the drug and polymer solutions directly into a 96-well plate.[1][9]

  • Allow the solvents (DMSO and water) to evaporate, leaving behind a dry solid dispersion of the drug in the polymer matrix.

  • Reconstitute the solid dispersion in an aqueous medium to assess the enhancement in apparent water solubility.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_formulation Formulation Sub-strategies cluster_evaluation Evaluation Problem Poor Aqueous Solubility of Pyrazolo[3,4-d]pyrimidine Inhibitor Prodrug Prodrug Synthesis Problem->Prodrug Select Strategy Formulation Formulation Development Problem->Formulation Select Strategy Nanosystem Nanosystem Encapsulation Problem->Nanosystem Select Strategy Salt Salt Formation Problem->Salt Select Strategy SolubilityAssay Thermodynamic Solubility Assay Prodrug->SolubilityAssay Validate ASD Amorphous Solid Dispersion (ASD) Formulation->ASD Nanosystem->SolubilityAssay Validate Salt->SolubilityAssay Validate Screening Miniaturized Screening (Inkjet Printing) ASD->Screening Optimize ASD->SolubilityAssay Validate InVitro In Vitro Potency Assay SolubilityAssay->InVitro InVivo In Vivo Efficacy Study InVitro->InVivo

Caption: Troubleshooting workflow for solubility issues.

signaling_pathway PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Kinase Oncogenic Kinase (e.g., Src, Abl) PyrazoloPyrimidine->Kinase Inhibits Substrate Downstream Substrate Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellProliferation Cancer Cell Proliferation PhosphoSubstrate->CellProliferation Promotes

Caption: General signaling pathway inhibited by pyrazolopyrimidines.

logical_relationship cluster_parent Parent Drug Properties cluster_formulation Formulation Goal cluster_outcome Desired Outcome LowSolubility Low Aqueous Solubility IncreaseSolubility Increase Apparent Solubility LowSolubility->IncreaseSolubility MaintainPotency Maintain/Enhance Potency LowSolubility->MaintainPotency HighPotency High In Vitro Potency HighPotency->IncreaseSolubility HighPotency->MaintainPotency ImprovedBioavailability Improved Bioavailability & In Vivo Efficacy IncreaseSolubility->ImprovedBioavailability MaintainPotency->ImprovedBioavailability

Caption: Logic for formulating poorly soluble inhibitors.

References

Technical Support Center: Purification of 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

  • Question: I am experiencing a significant loss of product after performing column chromatography. What are the potential causes and solutions?

  • Answer: Low recovery from column chromatography can stem from several factors:

    • Improper Solvent System: The chosen eluent may be too polar, causing your compound to elute too quickly with impurities, or not polar enough, resulting in the compound remaining on the column.

      • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good solvent system should give your product an Rf value between 0.2 and 0.4.

    • Compound Adsorption: The compound may be irreversibly adsorbing to the silica gel.

      • Solution: Try deactivating the silica gel with a small amount of a polar solvent like triethylamine (0.1-1%) in your eluent system, especially if your compound has basic nitrogen atoms.

    • Column Overloading: Too much crude material was loaded onto the column.

      • Solution: Use an appropriate amount of silica gel relative to your crude product (typically a 50:1 to 100:1 ratio by weight).

    • Compound Streaking/Tailing on TLC: This indicates that the compound is interacting strongly with the stationary phase, which can lead to poor separation and recovery.

      • Solution: Add a small amount of a modifier to your eluent. For acidic compounds, a little acetic acid can help. For basic compounds, triethylamine is often used.

Issue 2: Persistent Impurities After Recrystallization

  • Question: I have recrystallized my product, but I still see impurities in the NMR spectrum. How can I improve the purity?

  • Answer: If recrystallization is not removing impurities, consider the following:

    • Inappropriate Solvent Choice: The impurity may have similar solubility to your product in the chosen solvent.

      • Solution: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurity should either be very soluble or insoluble at all temperatures. Common solvents for pyrazolopyrimidine derivatives include ethanol, dioxane, and mixtures like ethyl acetate/hexane.[1][2]

    • Oiling Out: The compound may be separating as an oil instead of forming crystals. This oil can trap impurities.

      • Solution: Try using a larger volume of solvent, a different solvent system, or cool the solution more slowly. Scratching the inside of the flask with a glass rod can also help induce crystallization.

    • Co-crystallization: The impurity may be co-crystallizing with your product.

      • Solution: If possible, try a different purification technique, such as column chromatography, to remove the persistent impurity before a final recrystallization step.

Issue 3: Difficulty Visualizing Spots on TLC

  • Question: I am running a TLC of my reaction mixture, but I cannot see the spot for my product. What can I do?

  • Answer: this compound has a UV-active pyrazolopyrimidine core.

    • Primary Method: Use a UV lamp (254 nm). The compound should appear as a dark spot on a fluorescent green background.[3][4][5][6]

    • Staining: If UV visualization is not effective, you can use a chemical stain.

      • Potassium Permanganate Stain: This stain is good for visualizing compounds that can be oxidized. Prepare a solution of 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the TLC plate in the stain and gently heat it with a heat gun. Your compound should appear as a yellow-brown spot on a purple background.[6]

      • Iodine Chamber: Place the TLC plate in a sealed chamber containing a few crystals of iodine. The iodine vapor will stain organic compounds, making them visible as brownish spots.[3][5][6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for column chromatography of this compound?

A1: Based on the purification of similar halogenated pyrazolopyrimidine derivatives, a good starting point for a solvent system would be a mixture of ethyl acetate and hexane.[7][8] You should start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity while monitoring the separation on TLC.

Q2: What are some suitable solvents for recrystallizing this compound?

A2: For pyrazolopyrimidine derivatives, common recrystallization solvents include ethanol and dioxane.[1][2] You can also try solvent mixtures like ethyl acetate/hexane or acetone/hexane. The ideal solvent will dissolve your compound when hot and allow it to crystallize upon cooling.

Q3: My purified product is a white solid. How can I be sure it is the correct compound?

A3: You should characterize your purified product using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Q4: What are the common impurities I should look out for during the synthesis and purification?

A4: While specific impurities depend on the synthetic route, common impurities in the synthesis of pyrazolopyrimidine derivatives can include:

  • Starting materials: Unreacted precursors.

  • Byproducts: Products from side reactions, such as hydrolysis of the chloro group to a hydroxyl group.

  • Positional isomers: If the synthesis involves the formation of the pyrazole ring, there is a possibility of forming regioisomers.

These impurities can often be identified by careful analysis of the NMR and mass spectrometry data.

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Prepare the Column:

    • Pack a glass column with silica gel (60-120 mesh) as a slurry in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).

  • Load the Sample:

    • Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent.

    • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column:

    • Begin elution with the low-polarity solvent mixture.

    • Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexane) to elute your compound.

  • Collect and Analyze Fractions:

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization

  • Dissolve the Compound:

    • In a flask, add a minimal amount of a suitable hot solvent (e.g., ethanol) to the crude product to dissolve it completely.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Cool to Crystallize:

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • For maximum yield, you can place the flask in an ice bath after it has reached room temperature.

  • Isolate and Dry Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography and Recrystallization

Purification TechniqueRecommended SolventsTypical Ratios/Conditions
Column ChromatographyEthyl Acetate / HexaneGradient elution, starting from 5:95 to 30:70
RecrystallizationEthanolHot dissolution, slow cooling
RecrystallizationDioxaneHot dissolution, slow cooling
RecrystallizationEthyl Acetate / HexaneDissolve in hot ethyl acetate, add hexane until cloudy, then cool

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification crude_product Crude Product tlc_analysis TLC Analysis crude_product->tlc_analysis Optimize Conditions column_chromatography Column Chromatography tlc_analysis->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization Further Purification pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization start Purification Issue low_yield Low Yield start->low_yield impurities Persistent Impurities start->impurities oiling_out Oiling Out start->oiling_out check_rf Check Rf on TLC low_yield->check_rf check_loading Check Sample Loading low_yield->check_loading optimize_eluent Optimize Eluent check_rf->optimize_eluent reduce_loading Reduce Loading check_loading->reduce_loading change_solvent Change Solvent impurities->change_solvent oiling_out->change_solvent slow_cooling Slower Cooling oiling_out->slow_cooling

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential side products encountered during their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side products in pyrazolo[3,á3,4-d]pyrimidine synthesis?

A1: The most frequently encountered side products in pyrazolo[3,4-d]pyrimidine synthesis typically arise from issues of regioselectivity, incomplete reactions, or secondary reactions of starting materials or products. Key side products include:

  • Regioisomers: Formation of isomeric pyrazolo[3,4-d]pyrimidine structures is a common challenge, particularly when using unsymmetrical precursors. The cyclization step can often lead to a mixture of desired and undesired regioisomers.

  • N-Alkylation Side Products: When alkylating the pyrazolo[3,4-d]pyrimidine core, alkylation can occur at different nitrogen atoms, leading to a mixture of N-alkylated isomers.[1]

  • Hydrolyzed Intermediates: If using chloro- or other halo-substituted pyrimidine precursors, incomplete reaction or exposure to moisture can lead to the formation of the corresponding hydroxypyrimidine derivatives.

  • Starting Material Dimers: Under certain reaction conditions, particularly with metal catalysts, the aminopyrazole starting material can undergo self-condensation or dimerization to form pyrazole-fused pyridazines and pyrazines.[2]

  • Products of Dimroth Rearrangement: In some cases, the initially formed pyrazolo[3,4-d]pyrimidine can undergo a Dimroth rearrangement, leading to a different isomeric product.

Q2: How can I distinguish between the desired product and a regioisomeric side product?

A2: Distinguishing between regioisomers typically requires careful analysis of spectroscopic data, most commonly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • ¹H and ¹³C NMR Spectroscopy: The chemical shifts of protons and carbons will differ between isomers due to their different electronic environments. Two-dimensional NMR techniques, such as HMQC and HMBC, can be invaluable in establishing the connectivity of atoms and confirming the correct isomeric structure.[3]

  • Mass Spectrometry: While regioisomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments may differ, providing clues to their structure.

  • X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Q3: What reaction conditions can be modified to minimize the formation of side products?

A3: Optimizing reaction conditions is key to minimizing side product formation. Consider the following factors:

  • Solvent: The polarity of the solvent can influence the reaction pathway and the solubility of intermediates, affecting the product distribution.

  • Temperature: Higher temperatures can sometimes lead to the formation of undesired side products or decomposition. Careful temperature control is crucial.

  • Base: The choice and stoichiometry of the base can significantly impact the regioselectivity of the reaction, particularly in N-alkylation steps.

  • Catalyst: In reactions involving catalysts, the choice of catalyst and its loading can influence the chemoselectivity and minimize side reactions like dimerization.

Troubleshooting Guides

Problem 1: Presence of an Isomeric Impurity with the Same Mass as the Product

This is a common issue arising from a lack of regioselectivity in the cyclization step.

Identification:

  • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method that can resolve the two isomers. Isomers will have the same mass but different retention times.

  • NMR Spectroscopy: Carefully analyze the ¹H and ¹³C NMR spectra of the mixture. Look for duplicate peaks for key protons and carbons. 2D NMR (COSY, HSQC, HMBC) experiments can help in assigning the structures of both the desired product and the isomeric impurity.

Resolution:

  • Chromatography: Column chromatography is the most common method for separating isomers. A careful selection of the stationary and mobile phases is critical for achieving good separation.

  • Recrystallization: If there is a significant difference in the solubility of the isomers, fractional recrystallization may be an effective purification method.

  • Reaction Optimization: Revisit the reaction conditions. Factors such as the solvent, temperature, and the use of specific catalysts can influence the regioselectivity of the cyclization.

Problem 2: Incomplete Reaction and/or Hydrolysis of Starting Materials

This issue often arises when using sensitive reagents or when the reaction is not driven to completion.

Identification:

  • Thin Layer Chromatography (TLC): Monitor the reaction progress by TLC. The presence of starting materials or new, more polar spots may indicate hydrolysis.

  • LC-MS: Analyze the crude reaction mixture by LC-MS to identify the masses of unreacted starting materials and potential hydrolysis products.

Resolution:

  • Anhydrous Conditions: Ensure that all solvents and reagents are dry, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Reaction Time and Temperature: Increase the reaction time or temperature to drive the reaction to completion, but be mindful of potential side reactions at higher temperatures.

  • Purification: Unreacted starting materials and hydrolysis products can usually be removed by standard column chromatography.

Experimental Protocols

General Procedure for the Synthesis of 4-substituted-1H-pyrazolo[3,4-d]pyrimidines

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Step 1: Synthesis of 5-amino-1-substituted-1H-pyrazole-4-carbonitrile.

    • To a solution of a substituted hydrazine (1 equivalent) in ethanol, add the appropriate ethoxymethylenemalononitrile derivative (1 equivalent).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.

  • Step 2: Cyclization to form the pyrazolo[3,4-d]pyrimidine core.

    • A mixture of the 5-aminopyrazole-4-carbonitrile from Step 1 (1 equivalent) and formamide (excess) is heated at 180-190 °C for 2-4 hours.

    • Monitor the reaction by TLC.

    • After cooling, the product often precipitates. The solid can be collected by filtration, washed with water, and then a suitable organic solvent like ethanol or acetone.

    • Further purification can be achieved by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

Pyrazolo[3,4-d]pyrimidines are a well-known class of kinase inhibitors, often targeting pathways involved in cancer progression such as the Src and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration.[4][5] Its aberrant activation is implicated in many cancers.

Src_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras PI3K PI3K Src->PI3K FAK->Src Migration Cell Migration FAK->Migration Proliferation Cell Proliferation STAT3->Proliferation MAPK_pathway MAPK Pathway (Raf-MEK-ERK) Ras->MAPK_pathway Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MAPK_pathway->Proliferation PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor PyrazoloPyrimidine->Src

Caption: Simplified Src kinase signaling pathway and its inhibition.

VEGFR Signaling Pathway

The VEGFR signaling pathway is a key regulator of angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis.

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Endothelial Cell Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Survival Endothelial Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor PyrazoloPyrimidine->VEGFR2

Caption: Overview of the VEGFR2 signaling pathway in angiogenesis.

Experimental Workflow for Side Product Identification

The following workflow outlines a systematic approach to identifying unknown impurities in your pyrazolo[3,4-d]pyrimidine synthesis.

Experimental_Workflow Crude_Reaction Crude Reaction Mixture TLC TLC Analysis Crude_Reaction->TLC LCMS LC-MS Analysis Crude_Reaction->LCMS Column_Chromatography Column Chromatography TLC->Column_Chromatography Impurity Spot(s) Observed LCMS->Column_Chromatography Unknown Mass(es) Detected Isolated_Impurity Isolated Impurity Column_Chromatography->Isolated_Impurity NMR 1D & 2D NMR Spectroscopy Isolated_Impurity->NMR HRMS High-Resolution Mass Spectrometry (HRMS) Isolated_Impurity->HRMS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation HRMS->Structure_Elucidation

References

Technical Support Center: Synthesis of Trifluoromethyl-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethyl-containing heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during synthesis. The introduction of a trifluoromethyl (CF₃) group is a critical strategy in modern chemistry, known to enhance properties like metabolic stability, lipophilicity, and bioavailability in drug candidates.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for introducing a trifluoromethyl group onto a heterocycle?

A1: There are two main approaches for synthesizing trifluoromethyl-containing heterocycles:

  • Direct Trifluoromethylation: This involves introducing the CF₃ group directly onto a pre-formed heterocyclic core. This is often achieved via radical, nucleophilic, or electrophilic substitution reactions.[2]

  • Trifluoromethylated Building Blocks: This strategy involves using a small molecule that already contains a CF₃ group as a starting material and then constructing the heterocyclic ring around it through cyclization or annulation reactions.[2]

Q2: How do I choose the right trifluoromethylation reagent for my specific heterocycle?

A2: The choice of reagent depends heavily on the electronic properties of your heterocyclic substrate.

  • For electron-rich heterocycles (e.g., pyrroles, indoles), electrophilic trifluoromethylating agents like Togni or Umemoto reagents are often effective.[3][4]

  • For electron-deficient heterocycles (e.g., pyridines, pyrimidines), radical trifluoromethylation using reagents like sodium trifluoromethanesulfinate (Langlois' reagent) is a powerful method.[5][6]

  • For heterocycles with an electrophilic carbon (e.g., carbonyl-containing heterocycles), nucleophilic reagents like trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent) are suitable.[7][8]

Q3: What are the most critical safety precautions when working with trifluoromethylating reagents?

A3: Many trifluoromethylating reagents or their precursors can be hazardous.

  • Gaseous Reagents: Reagents like trifluoroiodomethane (CF₃I) are gases and should be handled in a well-ventilated fume hood with appropriate apparatus.[6]

  • Moisture Sensitivity: Many reagents, particularly nucleophilic ones like TMSCF₃ and their activators (e.g., TBAF), are highly sensitive to moisture and require anhydrous reaction conditions.[8]

  • Toxicity: Some reagents and byproducts can be toxic. Always consult the Safety Data Sheet (SDS) for each chemical and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

Guide 1: Radical Trifluoromethylation using Sodium Trifluoromethanesulfinate (CF₃SO₂Na, Langlois' Reagent)

Q: My radical C-H trifluoromethylation reaction shows low or no conversion. What are the likely causes?

A: This is a common issue that can often be resolved by systematically checking the following factors:

  • Oxidant Quality and Stoichiometry: The reaction is typically initiated by an oxidant like tert-butyl hydroperoxide (t-BuOOH). Ensure your oxidant is not degraded. Using an insufficient amount can lead to incomplete reaction; typically, a stoichiometric excess (e.g., 5 equivalents) is required.[5][6]

  • Mode of Addition: The order and rate of reagent addition can be critical. For some systems, slow addition of the oxidant to a mixture of the heterocycle and CF₃SO₂Na is necessary to control the reaction rate and prevent side reactions.[6]

  • Solvent System: The choice of solvent can dramatically affect yield and regioselectivity. While biphasic systems like Dichloromethane/Water or DMSO/Water are common, the optimal solvent may vary depending on the substrate's solubility and reactivity.[1][5]

  • Substrate Reactivity: This method works best for electron-deficient heterocycles. If your substrate is very electron-rich, the electrophilic CF₃ radical may not react efficiently.[6] In some cases, the absence of a metal catalyst, which was used in seminal reports, might be the issue, although many modern protocols are metal-free.[5][6]

Guide 2: Nucleophilic Trifluoromethylation using TMSCF₃ (Ruppert-Prakash Reagent)

Q: I am attempting to trifluoromethylate a ketone, but I am observing significant formation of a silyl enol ether byproduct and low yield of the desired alcohol. How can I fix this?

A: This side reaction is a classic challenge with enolizable ketones. Here are the key parameters to optimize:

  • Anhydrous Conditions: The fluoride initiators used to activate TMSCF₃ (e.g., TBAF, CsF) are extremely hygroscopic. Any moisture will quench the initiator and promote undesired side reactions. Ensure all glassware is flame- or oven-dried, and use anhydrous solvents and a dry inert atmosphere (Nitrogen or Argon).[8]

  • Initiator Choice: Tetrabutylammonium fluoride (TBAF) is a very strong base and can promote enolization. Consider switching to a less basic initiator like cesium fluoride (CsF) or potassium carbonate (K₂CO₃).[8]

  • Solvent Effects: Tetrahydrofuran (THF) is a common solvent, but reactions can be slow. For less reactive substrates or to accelerate the reaction, switching to a more polar aprotic solvent like dimethylformamide (DMF) can significantly improve yields and may suppress side reactions.[8]

  • Temperature Control: The initial addition of TMSCF₃ to the carbonyl compound is often performed at low temperatures (e.g., 0 °C or -78 °C) to control the reaction rate before allowing it to warm to room temperature. This can help favor the desired nucleophilic addition over enolization.

Data Summary

The selection of a trifluoromethylating agent is crucial for success. The table below summarizes the characteristics of several common reagents.

Reagent NameReagent TypePreferred SubstratesTypical ConditionsKey Challenges
Sodium Trifluoromethanesulfinate (CF₃SO₂Na)RadicalElectron-deficient heterocycles (e.g., pyridines)t-BuOOH, CH₂Cl₂/H₂O, Room Temp[5][6]Regioselectivity can be an issue; sensitive to oxidant quality.
Togni Reagents (Hypervalent Iodine)ElectrophilicElectron-rich heterocycles, thiols, alcohols[3][4]Often requires a catalyst (e.g., Cu(II), photoredox)[3]Can be expensive; may not react with electron-poor systems.
Umemoto Reagents (Sulfonium Salts)ElectrophilicElectron-rich arenes and heterocyclesCan require harsh conditions or photoredox catalysis[3][7]Reagent stability can be a concern; may require optimization.
TMSCF₃ (Ruppert-Prakash Reagent)NucleophilicAldehydes, ketones, iminesFluoride source (e.g., TBAF, CsF), THF or DMF, 0 °C to RT[8]Highly sensitive to moisture; enolizable substrates can form byproducts.
Trifluoroiodomethane (CF₃I)Radical SourceAromatic compounds, enonesCopper powder, photoredox catalyst, or radical initiator[7]Is a gas, requiring specialized handling; can be less selective.

Key Experimental Protocol

Direct C-H Trifluoromethylation of an Electron-Deficient Heterocycle

This protocol is adapted from the method developed by Baran and coworkers for the trifluoromethylation of heterocycles using Langlois' reagent.[5][6]

Materials:

  • Heterocyclic substrate (1.0 equiv)

  • Sodium trifluoromethanesulfinate (CF₃SO₂Na) (3.0 equiv)

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in H₂O) (5.0 equiv)

  • Dichloromethane (DCM)

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the heterocyclic substrate (e.g., 1 mmol, 1.0 equiv) and sodium trifluoromethanesulfinate (3 mmol, 3.0 equiv).

  • Add a 2.5:1 mixture of DCM:H₂O to achieve a substrate concentration of approximately 0.18 M.

  • Stir the biphasic mixture vigorously at room temperature (23 °C).

  • Add tert-butyl hydroperoxide (5 mmol, 5.0 equiv) dropwise to the stirring mixture over 5 minutes.

  • Allow the reaction to stir at room temperature for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Note: If the reaction stalls, a second addition of CF₃SO₂Na (3.0 equiv) and t-BuOOH (5.0 equiv) may be necessary to drive the reaction to completion.[6]

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the trifluoromethylated heterocycle.

Visual Guides

TroubleshootingWorkflow start_node Low / No Yield Observed decision_node1 Reagent Type? start_node->decision_node1 Check Reagent decision_node decision_node process_node process_node end_node Re-run Experiment decision_nucleophilic Anhydrous Conditions? decision_node1->decision_nucleophilic Nucleophilic (e.g., TMSCF₃) decision_radical Oxidant (t-BuOOH) OK? decision_node1->decision_radical Radical (e.g., CF₃SO₂Na) decision_electro Substrate Electron-Rich? decision_node1->decision_electro Electrophilic (e.g., Togni) process_tba Dry initiator (TBAF). Flame-dry glassware. Use anhydrous solvent. decision_nucleophilic->process_tba No decision_nucleophilic->decision_radical Yes process_tba->end_node process_oxidant Use fresh oxidant. Check stoichiometry (typically 5 eq.). decision_radical->process_oxidant No decision_radical->decision_electro Yes process_oxidant->end_node decision_electro->end_node Yes process_substrate Switch to radical method for electron-poor systems. decision_electro->process_substrate No process_substrate->end_node

Caption: A troubleshooting workflow for diagnosing low-yield trifluoromethylation reactions.

ReagentSelection start_node Select Heterocycle Substrate decision1 Electron-Rich or Electron-Deficient? start_node->decision1 Analyze electronic properties decision2 Contains Carbonyl (Ketone, Aldehyde)? start_node->decision2 Analyze functional groups decision_node decision_node result_node result_node decision_rich Desired Reaction? decision1->decision_rich Electron-Rich (e.g., Pyrrole, Indole) decision_deficient decision_deficient decision1->decision_deficient Electron-Deficient (e.g., Pyridine) result_electrophilic Electrophilic Reagents (Togni, Umemoto) are recommended. decision_rich->result_electrophilic C-H Functionalization result_radical Radical Methods (CF₃SO₂Na, CF₃I) are highly effective. decision_deficient->result_radical C-H Functionalization decision2->decision1 No result_nucleophilic Nucleophilic Reagents (TMSCF₃) are the standard choice. decision2->result_nucleophilic Yes

Caption: A decision guide for selecting the appropriate trifluoromethylation strategy.

References

Technical Support Center: Regioselectivity in the Functionalization of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of pyrazolo[3,4-d]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the chemical modification of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for functionalization on the pyrazolo[3,4-d]pyrimidine core?

A1: The pyrazolo[3,4-d]pyrimidine core offers several positions for functionalization. The most commonly targeted sites are the nitrogen atoms of the pyrazole ring (N1 and N2), and the carbon atoms of both the pyrazole (C3) and pyrimidine (C4 and C6) rings. The reactivity of each position is highly dependent on the nature of the reaction (electrophilic, nucleophilic, metal-catalyzed) and the substituents already present on the scaffold.

Q2: How can I selectively achieve N1- versus N2-alkylation on the pyrazole ring?

A2: Regioselective N-alkylation is a common challenge. The choice of solvent and base plays a crucial role in directing the alkylation to either the N1 or N2 position. Generally, polar aprotic solvents like DMF or DMSO tend to favor N1-alkylation, while non-polar solvents like THF can promote N2-alkylation. The counter-ion of the base can also influence the selectivity. Theoretical and experimental studies have shown that thermodynamic and kinetic stability of the intermediates play a significant role in determining the final product ratio.[1]

Q3: What factors determine the regioselectivity of nucleophilic aromatic substitution (SNAr) on dihalo-pyrazolo[3,4-d]pyrimidines?

A3: For dihalo-pyrazolo[3,4-d]pyrimidines, particularly those with halogens at the C4 and C6 positions, nucleophilic aromatic substitution typically occurs preferentially at the C4 position. This is due to the electronic properties of the pyrimidine ring. However, the regioselectivity can be influenced by the nature of the nucleophile and the presence of other substituents on the ring system. In some cases, reaction conditions can be tuned to favor substitution at the C6 position.

Q4: How can I distinguish between different regioisomers of a functionalized pyrazolo[3,4-d]pyrimidine?

A4: A combination of spectroscopic techniques is essential for the unambiguous characterization of regioisomers. High-resolution mass spectrometry (HRMS) will confirm the molecular formula. 1D NMR (¹H and ¹³C) will show different chemical shifts for protons and carbons in different isomeric environments. For N-alkylated isomers, Nuclear Overhauser Effect (NOE) spectroscopy (e.g., 1D NOE or 2D NOESY) is a powerful tool to establish through-space proximity between the alkyl group and protons on the pyrazolo[3,4-d]pyrimidine core, thus confirming the site of alkylation.[1] In many cases, single-crystal X-ray diffraction provides the definitive structural proof.[2]

Q5: Are there established methods for regioselective C-H functionalization of the pyrazolo[3,4-d]pyrimidine core?

A5: Direct C-H functionalization is a growing area of interest. While still an emerging field for the pyrazolo[3,4-d]pyrimidine scaffold itself, studies on related fused pyrazole systems have demonstrated the feasibility of regioselective C-H activation. The regioselectivity is typically controlled by directing groups, which position a metal catalyst to activate a specific C-H bond. For instance, in related heterocyclic systems, functionalization at the C3 position of the pyrazole ring has been achieved.

Troubleshooting Guides

Issue 1: Poor or No Regioselectivity in N-Alkylation
Symptom Possible Cause Suggested Solution
A mixture of N1 and N2 isomers is obtained in roughly equal amounts.The reaction conditions (solvent, base) are not optimized for selectivity.Solvent Screening: Test a range of solvents with varying polarities. For example, compare the reaction in DMF (polar aprotic) with THF (less polar). As a general trend, polar solvents often favor N1-alkylation. Base Screening: The choice of base can significantly impact the isomeric ratio. Compare common bases like K₂CO₃, NaH, and Cs₂CO₃. The counter-ion can influence the coordination and reactivity of the pyrazolopyrimidine anion.
The desired regioisomer is the minor product.The reaction may be under kinetic or thermodynamic control, and the conditions favor the undesired isomer.Temperature Adjustment: Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer. Time Monitoring: Analyze the reaction mixture at different time points to see if the isomeric ratio changes over time. This can indicate if one isomer is converting to the other.
Difficulty in separating the regioisomers.The isomers have very similar polarities.Chromatography Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient of a polar solvent in a non-polar solvent can improve separation. If silica gel is not effective, consider using other stationary phases like alumina or employing preparative HPLC.
Issue 2: Lack of Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
Symptom Possible Cause Suggested Solution
A mixture of products from coupling at different halogenated positions (e.g., C4 and C6) is observed.The reactivity of the different C-X bonds is similar under the reaction conditions.Ligand Screening: The choice of phosphine ligand for the palladium catalyst is critical. Electron-rich and bulky ligands can influence the regioselectivity of the oxidative addition step. Catalyst System: Evaluate different palladium precursors (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) in combination with various ligands.
C-H activation occurs at multiple sites, leading to a mixture of products.The directing group is not effective, or the intrinsic reactivity of the heterocycle leads to multiple reactive sites.Directing Group Modification: If using a directing group strategy, consider modifying the directing group to enhance its coordinating ability and steric hindrance to favor a single position. Additive Screening: In some C-H activation reactions, additives can influence the regioselectivity. Screen different inorganic salts or acids/bases.

Data Presentation: Regioselectivity in N-Alkylation

The following table summarizes the effect of reaction conditions on the regioselectivity of N-alkylation of a substituted pyrazolo[3,4-d]pyrimidine.

SubstrateAlkylating AgentBaseSolventN1:N2 RatioTotal Yield (%)Reference
4-methoxy-1H-pyrazolo[3,4-d]pyrimidineIodomethaneNaHMDSTHF1:8-[3]
4-methoxy-1H-pyrazolo[3,4-d]pyrimidineIodomethaneNaHMDSDMSO4:1-[3]

Note: "-" indicates data not provided in the source.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 4-Amino-Substituted Pyrazolo[3,4-d]pyrimidines

This protocol describes a general method for the synthesis of 4-amino-pyrazolo[3,4-d]pyrimidines, which are key intermediates for many kinase inhibitors.

Step 1: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

  • A mixture of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 eq.) in phosphorus oxychloride (10 eq.) is heated at reflux for 6 hours.

  • The reaction mixture is cooled to room temperature and the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with water, and dried to afford 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Step 2: Nucleophilic Substitution with an Amine

  • To a solution of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1 eq.) in isopropanol, the desired amine (1.1 eq.) is added.

  • The reaction mixture is heated at reflux for 16-18 hours.

  • After cooling, the precipitate is filtered, washed with cold isopropanol, and dried to yield the 4-amino-substituted pyrazolo[3,4-d]pyrimidine derivative.

Protocol 2: Suzuki Coupling of a 4-Chloro-pyrazolo[3,4-d]pyrimidine

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the C4 position.

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-chloro-pyrazolo[3,4-d]pyrimidine substrate (1 eq.), the arylboronic acid (1.2 eq.), and a base such as K₃PO₄ (2 eq.).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C4-arylated pyrazolo[3,4-d]pyrimidine.

Visualizations

Signaling Pathways

Pyrazolo[3,4-d]pyrimidine derivatives are potent inhibitors of various protein kinases involved in cancer cell signaling. The diagrams below illustrate the general mechanism of action of these inhibitors on key signaling pathways.

EGFR_signaling Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR P P EGFR->P Autophosphorylation Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor->EGFR inhibits ATP ATP ATP->EGFR binds Downstream Signaling Downstream Signaling P->Downstream Signaling Proliferation, Survival Proliferation, Survival Downstream Signaling->Proliferation, Survival

Caption: EGFR signaling pathway inhibition.

VEGFR_signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR P P VEGFR->P Autophosphorylation Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor->VEGFR inhibits ATP ATP ATP->VEGFR binds Downstream Signaling Downstream Signaling P->Downstream Signaling Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start Reaction_Setup Reaction Setup Start->Reaction_Setup Reaction Heating & Stirring Reaction_Setup->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product Characterization NMR, MS, X-ray Product->Characterization Purity_Check HPLC/LC-MS Characterization->Purity_Check

References

Technical Support Center: Stability Studies of 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting stability studies for 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine. The information includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and illustrative data to facilitate robust and reliable experimental outcomes.

Disclaimer: The degradation pathways and quantitative data presented herein are illustrative and based on general chemical principles for similar heterocyclic compounds. Specific experimental validation is required to confirm the stability profile of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on compounds with similar structures, it is recommended to store this compound in a cool, dry place, protected from light and moisture. For long-term storage, maintaining temperatures between 2-8°C in a tightly sealed container with an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation.

Q2: What are the likely degradation pathways for this compound under stress conditions?

A2: While specific data is unavailable, based on its chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: The chloro group at the 4-position is susceptible to nucleophilic substitution, particularly under basic conditions, to form 4-hydroxy-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine. Under harsh acidic or basic conditions, the trifluoromethyl group could potentially hydrolyze to a carboxylic acid group, though this typically requires more extreme conditions.

  • Oxidation: The pyrazolo[3,4-d]pyrimidine ring system may be susceptible to oxidation, potentially forming N-oxides on the pyrazole or pyrimidine rings.

  • Photodegradation: Exposure to UV light may induce photolytic cleavage of the C-Cl bond, leading to the formation of radical species and subsequent degradation products.

Q3: What is a forced degradation study and why is it necessary?

A3: A forced degradation or stress study is designed to intentionally degrade the active pharmaceutical ingredient (API) under conditions more severe than accelerated stability testing.[1][2] These studies are crucial for several reasons:

  • To identify potential degradation products and establish degradation pathways.[3]

  • To develop and validate a stability-indicating analytical method that can resolve the API from all its potential degradation products.[4]

  • To understand the intrinsic stability of the molecule, which helps in formulation development, packaging selection, and defining storage conditions.[1][3]

Q4: What are the typical stress conditions for a forced degradation study?

A4: Typical stress conditions as recommended by ICH guidelines include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1][2] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[2][5]

Q5: How do I ensure my analytical method is "stability-indicating"?

A5: A stability-indicating method is an analytical procedure capable of accurately and selectively quantifying the drug substance in the presence of its degradation products, impurities, and excipients.[4] To validate your method, you must demonstrate specificity by showing that the peaks for degradants generated during forced degradation studies do not co-elute with the peak for the intact drug substance. Peak purity analysis using a photodiode array (PDA) detector is a common technique for this purpose.

Troubleshooting Guides

Issue 1: Poor peak shape (tailing or fronting) in HPLC analysis.

  • Possible Cause 1: Secondary Interactions: The basic nitrogen atoms in the pyrazolopyrimidine ring can interact with residual acidic silanols on the surface of the silica-based HPLC column, leading to peak tailing.

    • Solution: Try lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) to protonate the basic sites on the analyte. Alternatively, add a competing base like triethylamine (0.1%) to the mobile phase to block the active silanol groups. Using a column with advanced end-capping or a different stationary phase (e.g., phenyl-hexyl) can also mitigate these interactions.[6][7]

  • Possible Cause 2: Sample Solvent Incompatibility: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase.[8] If a stronger solvent is needed for solubility, inject the smallest possible volume.

  • Possible Cause 3: Column Contamination or Void: Buildup of contaminants on the column frit or settling of the packing material can lead to poor peak shape.

    • Solution: Use a guard column to protect the analytical column.[9] If contamination is suspected, flush the column with a strong solvent. If a void is suspected, the column may need to be replaced.[10]

Issue 2: No degradation observed under stress conditions.

  • Possible Cause 1: Insufficiently Harsh Conditions: The compound may be highly stable under the initial stress conditions.

    • Solution: Increase the severity of the conditions. For example, increase the concentration of acid/base (e.g., from 0.1 M to 1 M HCl/NaOH), increase the temperature, or extend the exposure time.[5]

  • Possible Cause 2: Poor Solubility: If the compound is not fully dissolved in the stress medium, the degradation rate will be significantly reduced.

    • Solution: Ensure complete dissolution. It may be necessary to add a co-solvent (e.g., acetonitrile, methanol), but be aware that the co-solvent itself could react or alter the degradation pathway. Run a parallel control with the co-solvent to assess its impact.

Issue 3: Excessive degradation (>20%) is observed.

  • Possible Cause: Stress Conditions are too Harsh: Over-stressing the compound can lead to the formation of secondary degradants that may not be relevant under normal storage conditions.[5]

    • Solution: Reduce the severity of the conditions. Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve a target degradation of 5-20%.[2]

Issue 4: Poor mass balance in the stability study.

  • Possible Cause 1: Co-eluting Peaks: A degradation product may be co-eluting with the parent compound or another degradant, leading to inaccurate quantification.

    • Solution: Re-evaluate the HPLC method's specificity. Modify the mobile phase gradient, pH, or stationary phase to improve resolution. Check peak purity using a PDA detector.

  • Possible Cause 2: Non-chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore and will be invisible to a UV detector.

    • Solution: Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to search for non-UV active degradants.

  • Possible Cause 3: Volatile Degradants or Adsorption: Degradation products may be volatile and lost during sample preparation, or they may adsorb to the vial surface.

    • Solution: Analyze the headspace of the sample vial using GC-MS if volatile degradants are suspected. Use silanized glass vials to minimize adsorption.

Illustrative Stability Data

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound.

Table 1: Summary of Forced Degradation Results

Stress Condition% Assay of Parent Compound% Area of Major Degradant 1 (DP1)% Area of Major Degradant 2 (DP2)Total Impurities (%)Mass Balance (%)
Control (Initial) 99.8NDND0.2100.0
Acid Hydrolysis (1M HCl, 60°C, 24h) 94.54.1 (as Hydroxy-derivative)ND5.399.8
Base Hydrolysis (0.1M NaOH, RT, 8h) 88.29.8 (as Hydroxy-derivative)ND11.599.7
Oxidative (3% H₂O₂, RT, 12h) 91.3ND6.5 (as N-oxide)8.499.7
Thermal (80°C, 72h) 98.1NDND1.799.8
Photolytic (ICH Option 1) 92.75.9 (as Dechloro-derivative)ND7.199.8

ND: Not Detected. DP1, DP2 are hypothetical major degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase to the target concentration (e.g., 0.1 mg/mL) for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature. Withdraw samples at appropriate time points, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light. Withdraw samples at appropriate time points and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C. Also, store a solution of the compound (in the same solvent as the stock solution) at 60°C. Sample at appropriate time points.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A parallel sample should be wrapped in aluminum foil as a dark control.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Column: C18 column, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan). Monitor at multiple wavelengths and perform peak purity analysis using the PDA detector.

Visualizations

Caption: Hypothetical degradation pathways for the target compound.

G cluster_workflow Forced Degradation Experimental Workflow start_end start_end process process decision decision output output Start Start: Define Study Objectives Prep Prepare Stock Solution of Compound (1 mg/mL) Start->Prep Stress Expose Aliquots to Stress Conditions (Acid, Base, H2O2, Heat, Light) Prep->Stress Sample Sample at Predetermined Time Points Stress->Sample Analyze Analyze Samples using Stability-Indicating HPLC Method Sample->Analyze Check Degradation 5-20%? Analyze->Check Data Quantify Parent and Degradants Calculate Mass Balance Check->Data Yes Adjust Adjust Stress Conditions (Time, Temp, Concentration) Check->Adjust No Report Generate Stability Report Data->Report End End Report->End Adjust->Stress

Caption: General workflow for a forced degradation experiment.

References

Technical Support Center: Scale-up Synthesis of 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine.

Experimental Workflow

The overall synthetic process involves the chlorination of the precursor 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

Synthesis Workflow start Start: 6-(Trifluoromethyl)-1H- pyrazolo[3,4-d]pyrimidin-4-ol reaction Chlorination with POCl3 start->reaction Reagents workup Aqueous Work-up (Quenching & Extraction) reaction->workup Crude Product purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification Isolated Crude end_product Final Product: 4-Chloro-6-(trifluoromethyl)-1H- pyrazolo[3,4-d]pyrimidine purification->end_product Pure Product Troubleshooting Workflow start Reaction Complete? incomplete Incomplete Conversion start->incomplete No complete Reaction Complete start->complete Yes troubleshoot_conversion Troubleshoot Conversion: - Increase POCl3 excess - Increase temperature/time - Ensure anhydrous conditions incomplete->troubleshoot_conversion check_purity Check Purity (TLC/HPLC) complete->check_purity pure Product is Pure check_purity->pure Yes impure Product is Impure check_purity->impure No end Successful Synthesis pure->end troubleshoot_purity Troubleshoot Purity: - Optimize work-up - Recrystallization - Column Chromatography impure->troubleshoot_purity

troubleshooting failed reactions involving pyrazolo[3,4-d]pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine intermediates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and modification of this important class of molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers and actionable solutions to specific problems you may encounter during your experiments.

Topic 1: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

Question: My initial cyclization to form the pyrazolo[3,4-d]pyrimidine ring is resulting in a low yield. What are the common causes and how can I optimize the reaction?

Answer: Low yields in the formation of the pyrazolo[3,4-d]pyrimidine core often stem from incomplete reaction, side product formation, or suboptimal reaction conditions. Here are some key areas to investigate:

  • Purity of Starting Materials: Ensure your starting materials, such as aminopyrazole carbonitriles and formic acid or formamide, are of high purity. Impurities can interfere with the cyclization process.

  • Reaction Temperature and Time: These reactions often require high temperatures (e.g., refluxing in formic acid or heating in formamide at 190°C). Ensure your reaction is reaching and maintaining the target temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Choice of Reagents: The choice between formic acid and formamide can impact the yield. Formamide at high temperatures can be very effective for this cyclization.

  • Work-up Procedure: Ensure that the product is not being lost during the work-up. The pH adjustment and extraction steps should be optimized to ensure complete isolation of the product.

Topic 2: N-Alkylation Reactions

Question: I am having trouble with the N-alkylation of my pyrazolo[3,4-d]pyrimidine. The reaction is either incomplete or I am getting multiple products. What should I do?

Answer: N-alkylation of pyrazolo[3,4-d]pyrimidines can be challenging due to the presence of multiple nitrogen atoms that can be alkylated and the potential for over-alkylation. Here are some troubleshooting steps:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical. A common issue is incomplete deprotonation of the pyrazole nitrogen.

    • Strong Bases: For less reactive systems, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can ensure complete deprotonation.

    • Weaker Bases: For more reactive alkylating agents, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like acetonitrile (MeCN) or DMF are often sufficient. Cs₂CO₃ is frequently reported to be highly effective.

  • Reactivity of the Alkylating Agent: The reactivity of the alkylating agent follows the trend: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.

  • Reaction Temperature: Gentle heating may be necessary for less reactive alkylating agents. However, high temperatures can lead to side reactions and decomposition. Start at room temperature and gradually increase the temperature while monitoring the reaction.

  • Over-alkylation: The mono-alkylated product can sometimes be more nucleophilic than the starting material, leading to the formation of di-alkylated products. To minimize this, you can try:

    • Using a stoichiometric amount of the alkylating agent or a slight excess.

    • Adding the alkylating agent slowly to the reaction mixture.

  • Regioselectivity: Alkylation can occur at different nitrogen atoms. The regioselectivity is influenced by steric and electronic factors. Characterization of the product mixture by techniques like NMR is crucial to identify the different isomers formed.

Troubleshooting N-Alkylation Issues

IssuePotential CauseSuggested Solution
Low or No Reaction Incomplete deprotonationUse a stronger base (e.g., NaH)
Low reactivity of alkylating agentSwitch from alkyl-Cl to alkyl-Br or alkyl-I
Suboptimal temperatureGradually increase the reaction temperature
Multiple Products Over-alkylationUse stoichiometric amounts of alkylating agent, slow addition
Lack of regioselectivityOptimize reaction conditions (solvent, temperature) to favor one isomer
Product Degradation High reaction temperatureRun the reaction at a lower temperature for a longer time
Topic 3: Suzuki-Miyaura Cross-Coupling Reactions

Question: My Suzuki-Miyaura coupling reaction with a halogenated pyrazolo[3,4-d]pyrimidine is failing or giving a very low yield. What are the likely problems?

Answer: Suzuki-Miyaura couplings are powerful for C-C bond formation but can be sensitive to various factors. Low yields with pyrazolo[3,4-d]pyrimidine substrates can be due to catalyst deactivation, suboptimal reaction conditions, or side reactions.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical. For challenging couplings, consider using more active, bulky electron-rich phosphine ligands like XPhos or SPhos. Pre-catalysts such as XPhos Pd G3 can also be effective.

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center and deactivate the catalyst. Using a higher catalyst loading or a more robust catalyst system can help. Ensure all reagents and solvents are free of impurities that can poison the catalyst.

  • Base Selection: The base plays a crucial role in the catalytic cycle. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can significantly impact the yield, and screening different bases is often necessary.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, DME) and water is commonly used. The ratio of organic solvent to water can affect the solubility of the reagents and the reaction rate. Ensure your solvents are properly degassed to prevent oxidation of the catalyst.

  • Side Reactions:

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially with electron-deficient boronic acids. Using anhydrous conditions or a milder base can sometimes mitigate this.

    • Homocoupling: The boronic acid can couple with itself. This is often more prevalent if the reaction is sluggish.

  • Aryl Halide Reactivity: The reactivity of the halogen on the pyrazolo[3,4-d]pyrimidine ring follows the order I > Br > Cl. Couplings with chloro-substituted pyrimidines are generally more challenging and require more active catalyst systems.[1]

Troubleshooting Suzuki-Miyaura Coupling

ParameterRecommendation for Low Yield
Catalyst Try a different Pd source (e.g., Pd(OAc)₂) with a specialized ligand.
Ligand Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).
Base Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
Solvent Ensure solvents are anhydrous and thoroughly degassed.
Temperature Optimize the reaction temperature; sometimes higher temperatures are needed.
Additives Consider adding LiCl to prevent catalyst poisoning by iodide.[2]
Topic 4: Poor Aqueous Solubility

Question: My synthesized pyrazolo[3,4-d]pyrimidine derivative has very low aqueous solubility, which is problematic for biological assays. What strategies can I use to improve its solubility?

Answer: Low aqueous solubility is a common issue with pyrazolo[3,4-d]pyrimidine derivatives due to their often planar and hydrophobic nature.[3][4] Several strategies can be employed to enhance their solubility:

  • Prodrug Approach: A common and effective strategy is to synthesize a more soluble prodrug that is converted to the active compound in vivo. This often involves adding a solubilizing moiety, such as a N-methylpiperazino group, linked by a cleavable linker.[3]

  • Formulation Strategies:

    • Nanoparticles: Encapsulating the compound in albumin nanoparticles can improve its solubility and pharmacokinetic properties.[4]

    • Liposomes: Formulation into liposomes is another effective method to overcome poor water solubility.[4]

    • Polymer-Drug Microarrays: Using specific polymers can enhance the apparent water solubility of these compounds.[5]

  • Salt Formation: If your compound has a basic nitrogen atom, forming a salt with a pharmaceutically acceptable acid can significantly increase its aqueous solubility.

Comparison of Solubility Enhancement Strategies

StrategyDescriptionAdvantages
Prodrug Synthesis Covalent modification to attach a solubilizing group.[3]Can significantly improve solubility and bioavailability.[3]
Nanoparticle Formulation Encapsulation in nanoparticles (e.g., albumin).[4]Improves solubility and can alter biodistribution.[4]
Liposomal Formulation Encapsulation within lipid vesicles.[4]Effective for hydrophobic compounds, can reduce toxicity.[4]

Experimental Protocols

General Procedure for the Synthesis of 4-substituted-1H-pyrazolo[3,4-d]pyrimidines

This protocol describes a general method for the synthesis of the pyrazolo[3,4-d]pyrimidine core.

  • Step 1: Synthesis of 5-amino-1-substituted-1H-pyrazole-4-carbonitrile.

    • A mixture of the appropriate hydrazine and ethyl(ethoxymethylene)cyanoacetate is refluxed in ethanol.

    • The reaction progress is monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified.

  • Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidin-4-one.

    • The 5-amino-1-substituted-1H-pyrazole-4-carbonitrile from Step 1 is heated in formamide at 190°C for several hours.[6]

    • The reaction mixture is cooled, and the resulting solid is collected by filtration, washed, and dried to yield the pyrazolo[3,4-d]pyrimidin-4-one.

  • Step 3: Chlorination of the Pyrazolo[3,4-d]pyrimidin-4-one.

    • The pyrazolo[3,4-d]pyrimidin-4-one is refluxed in an excess of phosphorus oxychloride (POCl₃).[6]

    • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully quenched with ice water and neutralized, and the resulting solid is filtered, washed, and dried to give the 4-chloro-1-substituted-1H-pyrazolo[3,4-d]pyrimidine.

  • Step 4: Nucleophilic Substitution of the 4-chloro group.

    • The 4-chloro-1-substituted-1H-pyrazolo[3,4-d]pyrimidine is dissolved in a suitable solvent (e.g., anhydrous toluene).

    • An excess of the desired amine is added, and the mixture is stirred at room temperature or heated as necessary.[5]

    • The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by washing with water, drying the organic phase, and concentrating under reduced pressure. The crude product is then purified, often by crystallization.

Visualizations

Troubleshooting Workflow for Failed Pyrazolo[3,4-d]pyrimidine Reactions

G Troubleshooting Workflow start Reaction Failed (Low Yield / No Product) check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions purification_issue Purification Issues? start->purification_issue analyze_crude Analyze Crude Mixture (TLC, LC-MS, NMR) check_reagents->analyze_crude check_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products Yes no_reaction Mainly Starting Material? analyze_crude->no_reaction No optimize_reagents Optimize Reagents (Base, Solvent, Catalyst) side_products->optimize_reagents optimize_conditions Optimize Conditions (Temp, Concentration) no_reaction->optimize_conditions success Successful Reaction optimize_reagents->success optimize_conditions->success optimize_purification Optimize Purification (Chromatography, Recrystallization) purification_issue->optimize_purification optimize_purification->success

Caption: A logical workflow for troubleshooting common issues in pyrazolo[3,4-d]pyrimidine synthesis.

General Synthetic Pathway for Substituted Pyrazolo[3,4-d]pyrimidines

G General Synthetic Pathway start Aminopyrazole Precursor cyclization Cyclization (e.g., Formamide) start->cyclization pyrimidinone Pyrazolo[3,4-d]pyrimidin-4-one cyclization->pyrimidinone chlorination Chlorination (e.g., POCl3) pyrimidinone->chlorination chloro_intermediate 4-Chloro-pyrazolo[3,4-d]pyrimidine chlorination->chloro_intermediate substitution Nucleophilic Substitution (e.g., Amines) chloro_intermediate->substitution final_product Substituted Pyrazolo[3,4-d]pyrimidine substitution->final_product

Caption: A generalized synthetic route to functionalized pyrazolo[3,4-d]pyrimidines.

Simplified EGFR Signaling Pathway

G Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_pyrimidine->EGFR

Caption: Inhibition of the EGFR signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.

References

Validation & Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazolo[3,4-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine, which allows it to effectively bind to the ATP-binding sites of various kinases.[1][2][3][4] This has led to the development of numerous inhibitors targeting a range of protein kinases implicated in cancer and other diseases. This guide provides a comparative analysis of the in vitro and in vivo efficacy of several pyrazolo[3,4-d]pyrimidine-based inhibitors, focusing on their activity against key oncogenic targets such as Bruton's tyrosine kinase (BTK), Src family kinases, and cyclin-dependent kinases (CDKs).

Kinase Inhibition: From Benchtop to Preclinical Models

The transition from promising in vitro activity to successful in vivo efficacy is a critical hurdle in drug development. This comparison highlights the performance of various pyrazolo[3,4-d]pyrimidine derivatives in enzymatic assays, cell-based models, and animal studies, providing a comprehensive overview for researchers in the field.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies.[5] Ibrutinib, a pyrazolo[3,4-d]pyrimidine-based irreversible BTK inhibitor, is a clinically approved drug, and numerous second-generation inhibitors are in development to improve selectivity and overcome resistance.[2][3]

Comparative Efficacy of BTK Inhibitors
CompoundTargetIn Vitro Potency (IC50)Cell-Based AssayIn Vivo ModelIn Vivo Efficacy
Ibrutinib BTK2.0 nM (enzymatic)[6]--Approved for clinical use
Compound 8 BTK2.1 nM (enzymatic)[6]-Mouse collagen-induced arthritis (CIA) modelSignificant efficacy demonstrated[6]
Compound 5e BTKPotent enzymatic and TMD8 cell-based cytotoxicity[7]TMD8 cell-based cytotoxicity[7]Murine xenograft model (TMD8 cells)Moderate tumor growth inhibition[7]
Compound 6b BTK1.2 nM (enzymatic)[8]--Orally available with potent activity
PCI-32765 BTKPotent and selectiveBlocked BCR signaling in human peripheral B cellsMouse collagen-induced arthritis (CIA) modelOrally administered, reduced autoantibodies and suppressed disease[7]

Signaling Pathway for BTK Inhibition

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->BTK Inhibition

Caption: BTK signaling cascade and the point of inhibition.

Src Family Kinase Inhibitors

Src, a non-receptor tyrosine kinase, is a proto-oncogene that is often hyperactivated in various cancers, playing a role in cell proliferation, survival, migration, and angiogenesis.[9][10]

Comparative Efficacy of Src Inhibitors
CompoundTargetIn Vitro Potency (IC50/Ki)Cell-Based Assay (IC50)In Vivo ModelIn Vivo Efficacy
SI306 Src-7.2-11.2 μM (GBM cell lines)[11]-Promising for further in vivo studies[11]
SI388 SrcPotent Src inhibitor (low micromolar Ki)[12]Inhibited cell viability and tumorigenicity in 2D and 3D GBM models[12]-Enhanced cancer cell sensitivity to ionizing radiation[10][12]
Unnamed SrcInhibited Src phosphorylation in cell-free assay[13]Reduced growth of human osteogenic sarcoma (SaOS-2) cells[13]Human SaOS-2 xenograft tumor model in nude miceSignificantly reduced tumor volume and weight[13]
S7, S29, SI163 Src-Greatly reduced growth rate of medulloblastoma cells[14]Mouse modelInhibited tumor growth[14]

Experimental Workflow for Inhibitor Screening

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation enzymatic Enzymatic Assay (e.g., IC50, Ki) cell_based Cell-Based Assays (e.g., Viability, Apoptosis) enzymatic->cell_based pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) cell_based->pk_pd Lead Compound Selection xenograft Xenograft Models (e.g., Tumor Growth Inhibition) pk_pd->xenograft

Caption: General workflow from in vitro to in vivo testing.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[15] Pyrazolo[3,4-d]pyrimidines have been explored as potent CDK inhibitors.[1]

Comparative Efficacy of CDK2 Inhibitors
CompoundTargetIn Vitro Potency (IC50)Cell-Based Assay (GI50)In Vivo ModelIn Vivo Efficacy
Compound 3d CDK2/CyclinA20.332 ± 0.018 µM[16]0.0263 - 0.513 µM (across 60 human cancer cell lines)[16]-Induced S-phase cell cycle arrest and apoptosis[16]
Compound 17 CDK20.19 μM[2]Screened in two cancer cell lines, induced apoptosis[2]--
Compound 14 CDK2/cyclin A0.057 ± 0.003 μM[1][17]6-48 nM (MCF-7, HCT-116, HepG-2)[17]-Altered cell cycle progression and induced apoptosis[17]
LGR2674 CDK5Low nanomolar EC50 (proliferation and migration)[18]Cytotoxic effects at 50 nM[18]Murine model of hepatocellular carcinomaWell tolerated, reduced tumor vessel density and tumor growth[18]

Logical Relationship in Drug Discovery

logical_relationship invitro In Vitro Efficacy (High Potency & Selectivity) drug_like Drug-like Properties (Solubility, Stability) invitro->drug_like invivo In Vivo Efficacy (Tumor Regression, Low Toxicity) drug_like->invivo

Caption: Key stages in preclinical drug development.

Experimental Protocols

General Kinase Enzymatic Assay

Enzymatic assays are performed to determine the direct inhibitory effect of a compound on its target kinase. A typical protocol involves incubating the purified kinase enzyme with its specific substrate and ATP. The pyrazolo[3,4-d]pyrimidine inhibitor is added at varying concentrations. Kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated. For instance, CDK2/cyclin A2 inhibitory activity can be measured using ADP-Glo™ Kinase Assay, where the luminescent signal is inversely proportional to the kinase activity.[15]

Cell Viability and Proliferation Assays

These assays assess the effect of the inhibitors on cancer cell growth. Common methods include the MTS or MTT assay, where a tetrazolium salt is converted by metabolically active cells into a colored formazan product, which is measured spectrophotometrically. Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined.[14][16]

In Vivo Xenograft Models

To evaluate in vivo efficacy, human cancer cells are typically implanted subcutaneously or orthotopically into immunocompromised mice.[13][19] Once tumors are established, mice are treated with the pyrazolo[3,4-d]pyrimidine inhibitor or a vehicle control. Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The percentage of tumor growth inhibition is a key endpoint. For example, in a study with a multikinase inhibitor, a once-daily dose of 10 mg/kg for 18 days led to complete tumor regression in an MV4-11 xenograft mouse model.[20]

Cell Cycle Analysis

Flow cytometry is used to determine the effect of inhibitors on cell cycle progression. Cells are treated with the compound for a set time, then harvested, fixed, and stained with a fluorescent DNA-binding dye like propidium iodide. The DNA content of individual cells is measured by the flow cytometer, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

Apoptosis Assays

Apoptosis, or programmed cell death, can be assessed by various methods. Annexin V/propidium iodide staining followed by flow cytometry is a common technique. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide stains cells with compromised membranes (late apoptosis/necrosis). The levels of apoptotic proteins like Bax and Bcl-2 can also be measured by Western blot.[14][16]

References

A Comparative Analysis of Pyrazolo[3,4-d]pyrimidine and Purine Scaffolds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyrazolo[3,4-d]pyrimidine and purine scaffolds have emerged as "privileged" structures. Their intrinsic structural similarity to adenine, the core component of adenosine triphosphate (ATP), allows them to effectively target the highly conserved ATP-binding pocket of kinases. This guide provides a comparative analysis of these two critical scaffolds, offering insights into their structure-activity relationships, selectivity profiles, and the experimental methodologies used to evaluate their efficacy.

Structural and Mechanistic Overview

Both purine and pyrazolo[3,4-d]pyrimidine scaffolds serve as bioisosteres of adenine, enabling them to form key hydrogen bonds with the kinase hinge region, a critical interaction for ATP binding. The pyrazolo[3,4-d]pyrimidine scaffold is considered a bioisostere of the purine ring itself, often leading to improved potency and selectivity due to altered electronic properties and steric interactions within the ATP-binding site.[1][2]

The core structure of these compounds allows for chemical modifications at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have demonstrated that substitutions at specific positions on both scaffolds can dramatically influence their inhibitory activity against different kinases.[3][4][5]

Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative compounds from both scaffolds against several key kinase targets implicated in cancer and other diseases.

Table 1: Comparative IC50 Values for Tyrosine Kinase Inhibitors

Kinase TargetPyrazolo[3,4-d]pyrimidine CompoundIC50 (nM)Purine-based CompoundIC50 (nM)
Src PP25AP2345138
FLT3 Compound 3310Compound 7c130
VEGFR2 Compound 3320Vandetanib40
EGFR Compound 1634Gefitinib (quinazoline, related)2-37

Data compiled from multiple sources, including[3][4][6]. Note: Direct comparison can be influenced by assay conditions.

Table 2: Comparative IC50 Values for Serine/Threonine Kinase Inhibitors

Kinase TargetPyrazolo[3,4-d]pyrimidine CompoundIC50 (nM)Purine-based CompoundIC50 (nM)
CDK2 Compound 17190Roscovitine450
PI3Kα Compound 502.6PIK-29313
PKD Compound 17m17-35CRT00661011-2.5

Data compiled from multiple sources, including[2][7][8][9]. Note: Direct comparison can be influenced by assay conditions.

Key Signaling Pathways Targeted

The kinases inhibited by these scaffolds are crucial nodes in major signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer.

Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_Src Src Pathway cluster_CDK CDK/Cell Cycle Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Integrins Integrins / RTKs Src Src Integrins->Src Activates FAK FAK Src->FAK Phosphorylates Ras Ras FAK->Ras MAPK_path MAPK Pathway Ras->MAPK_path Cell_Adhesion Cell Adhesion, Migration & Invasion MAPK_path->Cell_Adhesion CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 Activates Transcription S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase CyclinE_CDK2->Rb Phosphorylates

Figure 1: Simplified diagrams of key signaling pathways targeted by kinase inhibitors.

Experimental Protocols

The evaluation of kinase inhibitors involves a multi-tiered approach, from initial biochemical assays to cell-based and in vivo studies.

Experimental_Workflow cluster_workflow General Workflow for Kinase Inhibitor Evaluation Biochemical_Assay 1. In Vitro Kinase Assay (e.g., TR-FRET, Luminescence) - Determine IC50 Cell_Based_Assay 2. Cell-Based Assay (e.g., Phosphorylation ELISA, Proliferation Assay) - Determine cellular potency (EC50) Biochemical_Assay->Cell_Based_Assay Promising compounds Target_Engagement 3. Target Engagement Assay (e.g., Western Blot for p-Substrate) - Confirm target interaction in cells Cell_Based_Assay->Target_Engagement Active compounds Selectivity_Profiling 4. Kinome Selectivity Profiling - Assess off-target effects Target_Engagement->Selectivity_Profiling Confirmed target binding In_Vivo 5. In Vivo Efficacy Studies (e.g., Xenograft models) - Evaluate therapeutic effect Selectivity_Profiling->In_Vivo Selective compounds

Figure 2: A typical workflow for the preclinical evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ATP remaining after a kinase reaction. Low luminescence indicates high kinase activity (ATP consumption), while high luminescence indicates inhibition.

Protocol:

  • Reagent Preparation: Prepare kinase, substrate, and inhibitor solutions in assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase and varying concentrations of the inhibitor. Incubate for 15-30 minutes at room temperature.

  • Initiate Reaction: Add the substrate and ATP to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • ATP Detection: Add an ATP detection reagent (e.g., Kinase-Glo®).

  • Signal Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Cell-Based Phosphorylation Assay (ELISA)

This assay quantifies the phosphorylation of a specific kinase substrate within cells.

Protocol:

  • Cell Culture: Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with various concentrations of the kinase inhibitor for a specified duration (e.g., 1-2 hours).

  • Cell Lysis: Wash cells with cold PBS and add lysis buffer to extract cellular proteins.

  • ELISA: a. Coat a 96-well ELISA plate with a capture antibody specific for the total substrate protein. b. Add cell lysates to the wells and incubate. c. Wash the plate and add a detection antibody specific for the phosphorylated form of the substrate. d. Add a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Add a TMB substrate and stop the reaction.

  • Signal Measurement: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Normalize the phospho-protein signal to the total protein and determine the inhibitor's EC50.

Western Blot for Target Engagement

This technique is used to visualize the decrease in phosphorylation of a direct downstream substrate of the target kinase in inhibitor-treated cells.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitor and prepare lysates as described for the ELISA.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the phosphorylated substrate. c. Wash and incubate with an HRP-conjugated secondary antibody. d. Apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Detect the chemiluminescent signal using a digital imager.

  • Analysis: Re-probe the membrane with an antibody for the total substrate or a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify band intensities to determine the reduction in phosphorylation.

Conclusion

Both pyrazolo[3,4-d]pyrimidine and purine scaffolds are highly valuable frameworks in the design of potent and selective kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core, as a refined isostere of purine, often provides opportunities for enhanced selectivity and potency. The choice of scaffold ultimately depends on the specific kinase target, the desired selectivity profile, and the overall drug-like properties of the resulting inhibitor. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation and comparison of novel kinase inhibitors based on these and other privileged scaffolds.

References

The Evolving Landscape of Kinase Inhibition: A Comparative Look at Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the relentless pursuit of targeted cancer therapies, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the design of selective kinase inhibitors. This guide offers a comparative analysis of prominent pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, with a focus on their performance, selectivity, and the experimental validation underpinning their development. While numerous derivatives have been synthesized and evaluated, this report will use several well-characterized examples to illustrate the therapeutic potential of this chemical class. The compound 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine serves as a crucial synthetic intermediate in the generation of these and other novel kinase inhibitors.

Quantitative Comparison of Inhibitory Potency and Selectivity

The efficacy of a kinase inhibitor is determined by its potency against the intended target and its selectivity over other kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several exemplary pyrazolo[3,4-d]pyrimidine derivatives against a panel of kinases, highlighting their diverse targeting capabilities.

Compound Name/ReferencePrimary TargetIC50 (nM) vs. Primary TargetIC50 (nM) vs. Off-Target Kinase 1IC50 (nM) vs. Off-Target Kinase 2Reference
Compound 24j PLK40.2>10,000 (CDK2)>10,000 (GSK3β)[1]
Compound 51 BRK/PTK63.37>1000 (Src)>1000 (Fyn)[2]
Compound 12b EGFR (wild-type)16236 (EGFR T790M)Not specified[3]
Compound 14 CDK257Not specifiedNot specified[4]
PP1 Src170100 (Lck)2 (Fyn)[5]

Note: The data presented is a compilation from multiple sources and direct comparison should be approached with caution due to potential variations in assay conditions.

Experimental Protocols: Validating Kinase Inhibition

The determination of a compound's inhibitory profile relies on robust and reproducible experimental methodologies. Below are generalized protocols for key assays used in the validation of selective kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., a pyrazolo[3,4-d]pyrimidine derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader capable of measuring luminescence

Procedure:

  • A kinase reaction is set up by incubating the kinase enzyme with its substrate and ATP in a suitable buffer.

  • The test compound, at various concentrations, is added to the reaction mixture. A control reaction without the inhibitor is also prepared.

  • The reaction is allowed to proceed for a predetermined time at a specific temperature (e.g., 60 minutes at room temperature).

  • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is then added to convert the generated ADP into ATP and to provide luciferase and luciferin, which generate a luminescent signal proportional to the ADP concentration.

  • Luminescence is measured using a microplate reader.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Kinase Activity Assay (Western Blotting)

This method assesses the ability of a compound to inhibit a kinase within a cellular context by measuring the phosphorylation of its downstream substrates.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and reagents

  • Test compound

  • Lysis buffer

  • Phospho-specific primary antibody for the kinase substrate

  • Total protein primary antibody for the substrate

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cells are seeded in culture plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound for a specific duration.

  • Following treatment, the cells are washed with PBS and lysed to extract total cellular proteins.

  • Protein concentration in the lysates is determined using a standard protein assay.

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific to the phosphorylated form of the kinase's substrate.

  • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • The signal is detected using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the substrate.

Visualizing Kinase Signaling Pathways and Experimental Workflow

Understanding the biological context of kinase inhibition is crucial for drug development. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits EGF EGF EGF->EGFR Binds

Caption: EGFR Signaling Pathway and Inhibition.

G cluster_discovery Discovery & Synthesis cluster_screening Screening & Validation cluster_optimization Lead Optimization Start 4-Chloro-6-(trifluoromethyl) -1H-pyrazolo[3,4-d]pyrimidine Synthesis Synthesis of Derivative Library Start->Synthesis HTS High-Throughput In Vitro Kinase Assay Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Selectivity Selectivity Profiling (Kinase Panel) Hit_ID->Selectivity Cell_Assay Cell-Based Assays Selectivity->Cell_Assay SAR Structure-Activity Relationship (SAR) Cell_Assay->SAR SAR->Synthesis Iterative Design ADME ADME/Tox Profiling SAR->ADME Lead Lead Candidate ADME->Lead

Caption: Kinase Inhibitor Discovery Workflow.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel and selective kinase inhibitors. The examples highlighted in this guide demonstrate the versatility of this chemical framework in targeting a range of kinases implicated in cancer. While this compound is a key starting material, further chemical modifications are essential to achieve the desired potency and selectivity. The systematic application of the described experimental protocols is paramount for the successful validation and development of these compounds into next-generation cancer therapeutics.

References

Cross-Reactivity Profiling of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural resemblance to adenine, which allows it to effectively compete with ATP at the kinase active site.[1][2][3] This has led to the successful development of numerous inhibitors targeting a wide range of kinases involved in oncogenic signaling pathways. However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in achieving absolute target selectivity. This guide provides a comparative analysis of the cross-reactivity profiles of several pyrazolo[3,4-d]pyrimidine-based inhibitors, supported by experimental data, to aid researchers in the selection and development of more selective therapeutic agents.

Comparative Analysis of Inhibitor Selectivity

To illustrate the varying selectivity profiles of pyrazolo[3,4-d]pyrimidine inhibitors, we have compiled quantitative data on their inhibitory activity against a panel of kinases. The data is presented in terms of IC50 values, which represent the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a higher potency.

InhibitorPrimary Target(s)Off-Target Kinases with Significant Inhibition (IC50 in nM)Reference
PP1 Src Family Kinases (SFKs)PTK6 (2.5), Src (50), Fyn (>5000), Lck (50), Bmx (>5000), EGFR (>5000)[4]
Compound 7 CDKsCDK2/cyclin A (21), CDK5/p25 (35)
Pirtobrutinib BTKHighly selective; over 100-fold more selective for BTK than other kinases tested.
Compound 9 BTKGreater selectivity for BTK over a range of kinases, including EGFR, compared to ibrutinib.[1]
Compound 7d EGFR, ErbB2EGFR (180), ErbB2 (250)[5]
SI221 Src Family Kinases (SFKs)More effective than the well-known SFK inhibitor PP2 in glioblastoma cells.[6]
Compounds 13, 14, 15, 17, 19, 22, 26, 28, 30 EGFRHigh selectivity toward a panel of non-receptor tyrosine kinases (c-Src, v-Abl) and serine/threonine kinases (PKC alpha, CDK1).[7]

Note: The selectivity of an inhibitor is often context-dependent and can be influenced by the specific assay conditions. The data presented here is for comparative purposes.

Experimental Protocols for Kinase Profiling

Accurate determination of inhibitor cross-reactivity relies on robust and well-defined experimental protocols. Below are methodologies for two widely used kinase screening platforms.

1. Radiometric Kinase Assay (e.g., for PP1 profiling)

This method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate peptide by the kinase. It is considered a gold standard for its direct measurement of catalytic activity.

  • Materials:

    • Purified recombinant kinase

    • Specific substrate peptide for each kinase

    • [γ-³³P]ATP

    • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

    • Pyrazolo[3,4-d]pyrimidine inhibitor (e.g., PP1) dissolved in DMSO

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate peptide, and kinase reaction buffer.

    • Add the pyrazolo[3,4-d]pyrimidine inhibitor at various concentrations. A control reaction with DMSO alone should be included.

    • Initiate the kinase reaction by adding [γ-³³P]ATP. The concentration of ATP should be at or below the Km for each respective kinase to ensure a stringent test of inhibitor specificity.[8]

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

2. ADP-Glo™ Luminescent Kinase Assay

This is a homogeneous, high-throughput assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The amount of ADP is detected as a luminescent signal.[9][10]

  • Materials:

    • Purified recombinant kinase

    • Substrate

    • ATP

    • Kinase reaction buffer

    • Pyrazolo[3,4-d]pyrimidine inhibitor dissolved in DMSO

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Luminometer

  • Procedure:

    • Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and kinase reaction buffer.

    • Add the pyrazolo[3,4-d]pyrimidine inhibitor at various concentrations. Include a DMSO control.

    • Incubate the reaction at a controlled temperature for a specific time.

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[9]

    • Incubate at room temperature for approximately 40 minutes.[10]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[9]

    • Incubate at room temperature for 30-60 minutes.[10]

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value as described above.

Signaling Pathways and Experimental Workflow

Understanding the signaling context of the primary target and potential off-targets is crucial for interpreting the biological consequences of cross-reactivity. Below are diagrams of key signaling pathways affected by pyrazolo[3,4-d]pyrimidine inhibitors and a general workflow for cross-reactivity profiling.

Experimental_Workflow cluster_0 Compound Synthesis & Selection cluster_1 Cross-Reactivity Profiling cluster_2 Data Analysis & Validation Start Synthesize Pyrazolo[3,4-d]pyrimidine Inhibitor Library Select Select Lead Compounds (Primary Target Potency) Start->Select Screen High-Throughput Screening (e.g., KINOMEscan®) Select->Screen DoseResponse Dose-Response Assays (e.g., ADP-Glo™) Screen->DoseResponse Analyze Determine IC50/Kd Values & Selectivity Profile DoseResponse->Analyze Validate Cellular Assays (Target Engagement & Phenotypic Effects) Analyze->Validate Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) / Integrin Src Src RTK->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras Proliferation Proliferation Survival Migration FAK->Proliferation Akt Akt PI3K->Akt STAT3->Proliferation MAPK MAPK Pathway Ras->MAPK Akt->Proliferation MAPK->Proliferation BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC B_Cell_Activity B-Cell Proliferation & Survival Ca_Flux->B_Cell_Activity NFkB NF-κB PKC->NFkB MAPK MAPK Pathway PKC->MAPK NFkB->B_Cell_Activity MAPK->B_Cell_Activity EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K PLCG PLCγ EGFR->PLCG Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt PKC PKC PLCG->PKC Raf Raf Ras->Raf mTOR mTOR Akt->mTOR Cell_Response Proliferation Survival Differentiation PKC->Cell_Response MEK MEK Raf->MEK mTOR->Cell_Response ERK ERK MEK->ERK ERK->Cell_Response CDK2_Signaling_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry CDK2 CDK2 CyclinE->CDK2 CDK2->Rb p21_p27 p21/p27 p21_p27->CDK2

References

A Comparative Guide to the Synthesis of Functionalized Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a core structural motif in numerous compounds with a wide range of biological activities, including potent kinase inhibitors for the treatment of cancer.[1][2] The efficient and versatile synthesis of functionalized derivatives of this scaffold is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative overview of common synthetic routes to functionalized pyrazolo[3,4-d]pyrimidines, presenting quantitative data, detailed experimental protocols, and visual aids to assist researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Strategies

Three primary synthetic strategies for the construction of the pyrazolo[3,4-d]pyrimidine core are highlighted here: a traditional multi-step approach, a one-pot multi-component reaction, and a microwave-assisted synthesis. Each method offers distinct advantages and disadvantages in terms of operational simplicity, reaction time, and overall yield.

Parameter Route 1: Traditional Multi-Step Synthesis Route 2: One-Pot Multi-Component Synthesis Route 3: Microwave-Assisted Synthesis
Starting Materials 5-Amino-1H-pyrazole-4-carbonitrile, Formamide, Phosphorus oxychloride, AminesArylaldehydes, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, Urea/Thiourea3-Methyl-2-pyrazolin-5-one, Aromatic Aldehydes, Urea/Thiourea
Key Intermediates 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 4-Chloro-1H-pyrazolo[3,4-d]pyrimidineNot applicable (one-pot)Not applicable (one-pot)
Reaction Time Multiple daysHoursMinutes
Overall Yield ModerateGood to ExcellentGood to Excellent
Operational Simplicity More complex (multiple steps and purifications)Simple (single step)Simple (single step)
Scalability Can be challengingGenerally goodCan be limited by microwave reactor size
Versatility Allows for diverse functionalization at various stepsGood, dependent on the scope of the multi-component reactionGood, allows for rapid library synthesis

Experimental Protocols

Route 1: Traditional Multi-Step Synthesis of 4-Substituted Pyrazolo[3,4-d]pyrimidines

This classical approach involves the sequential construction of the pyrimidine ring onto a pre-formed pyrazole precursor.

Step 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine A mixture of 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) and formamide (10 vol) is heated at reflux (approximately 190 °C) for 8 hours.[3] The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with water, and dried to afford 1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Step 2: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) is added to phosphorus oxychloride (5 vol) and heated at reflux (approximately 106 °C) for 6 hours.[3] The excess phosphorus oxychloride is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting precipitate is filtered, washed with water, and dried to yield 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Step 3: Synthesis of N-Substituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine A solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and the desired amine (1.2 eq) in isopropanol (10 vol) is heated at reflux for 16-18 hours.[3] After cooling, the precipitate is filtered, washed with a small amount of cold isopropanol, and dried to give the final functionalized pyrazolo[3,4-d]pyrimidine.

Route 2: One-Pot Multi-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-6-ones

This efficient method combines multiple starting materials in a single reaction vessel to construct the target molecule in one step.

General Procedure: A mixture of an appropriate aryl-aldehyde (1.0 mmol), 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.0 mmol), and urea or thiourea (1.5 mmol) in glycerol (5 mL) is heated at 100 °C for a specified time (typically 1-2 hours).[4][5] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and water is added. The resulting solid product is filtered, washed with water, and recrystallized from ethanol to afford the pure pyrazolo[3,4-d]pyrimidin-6-one derivative.[4][5]

Route 3: Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidines

Microwave irradiation can significantly accelerate the synthesis of pyrazolo[3,4-d]pyrimidines, often leading to higher yields in shorter reaction times compared to conventional heating.[6][7]

General Procedure: Equimolar amounts of 3-methyl-2-pyrazolin-5-one (0.01 mol), an appropriate aromatic aldehyde (0.01 mol), and urea or thiourea (0.01 mol) are mixed in acetonitrile (5 mL) in a microwave-safe vessel.[7] The reaction mixture is subjected to microwave irradiation at a specified temperature and time (e.g., 160 °C for 35-55 minutes).[8] After cooling, the precipitated product is filtered, washed with a suitable solvent (e.g., ethanol), and dried to yield the desired pyrazolo[3,4-d]pyrimidine.

Visualizing Synthetic Strategies and Biological Relevance

To better illustrate the relationships between the synthetic routes and the biological context of pyrazolo[3,4-d]pyrimidines, the following diagrams are provided.

G Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis cluster_0 Route 1: Traditional Multi-Step cluster_1 Route 2: Multi-Component cluster_2 Route 3: Microwave-Assisted A1 5-Aminopyrazole Derivative A2 Pyrimidine Ring Formation A1->A2 A3 Chlorination A2->A3 A4 Nucleophilic Substitution A3->A4 D D A4->D Functionalized Pyrazolo[3,4-d]pyrimidine B1 Aldehyde + Pyrazolone + Urea/Thiourea B2 One-Pot Reaction B1->B2 B2->D C1 Reactants in Solvent C2 Microwave Irradiation C1->C2 C2->D G EGFR Signaling Pathway Inhibition cluster_pathway Cell Signaling cluster_inhibition Inhibition EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->P Blocks ATP Binding Site

References

assessing the anti-proliferative activity of pyrazolo[3,4-d]pyrimidine compounds in different cancer models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of pyrazolo[3,4-d]pyrimidine compounds reveals their significant anti-proliferative activity across a spectrum of cancer models. These synthetic heterocyclic compounds, recognized as purine bioisosteres, have demonstrated efficacy in inhibiting cancer cell growth through various mechanisms of action, including the targeting of key enzymes and signaling pathways involved in tumor progression.

This guide provides a comparative overview of the anti-proliferative effects of various pyrazolo[3,4-d]pyrimidine derivatives, supported by experimental data from multiple studies. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this promising class of compounds.

Comparative Anti-Proliferative Activity

The anti-proliferative activity of pyrazolo[3,4-d]pyrimidine derivatives has been extensively evaluated against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values from these studies are summarized below, offering a quantitative comparison of their potency.

Compound IDCancer TypeCell LineIC50 / GI50 (µM)Reference
VIIa Various57 different cell lines0.326 - 4.31[1]
Compound 5 Colon, Lung, Cervical, FibrosarcomaCaco-2, A549, Hela, HT108076.92, 148, 74.8, 96.25[2]
Compound 7 Colon, Lung, Cervical, FibrosarcomaCaco-2, A549, Hela, HT108073.08, 17.50, 68.75, 43.75[2]
Compound 12b BreastMDA-MB-468, T-47D3.343, 4.792[3]
10e BreastMCF-711[4]
10k Colon, etc.HT-29, HCT-116, etc.0.03 - 1.6[5]
1a Lung, Breast, Liver, ProstateA549, MCF-7, HepG2, PC-32.24, 42.3, N/A, N/A[6]
1d BreastMCF-71.74[6]
7d Ovarian, Lung, RenalOVCAR-4, NCI-H460, ACHN1.74, 4.44, 5.53[7]
Compound 14 Breast, Colon, LiverMCF-7, HCT-116, HepG-20.045, 0.006, 0.048[8]
Compound 15 Breast, Colon, LiverMCF-7, HCT-116, HepG-20.046, 0.007, 0.048[8]
XVI Leukemia, Colon, Melanoma, BreastMOLT-4, KM12, M14, HS 578TGI50: 1.17 - 18.40[9]
SI-83 OsteosarcomaSaOS-212[10]
P1 Colorectal, Liver, BreastHCT 116, HepG2, MCF-722.7 - 40.75[11]
P2 Colorectal, Liver, BreastHCT 116, HepG2, MCF-722.7 - 40.75[11]

Mechanisms of Action: Targeting Key Cancer Pathways

Pyrazolo[3,4-d]pyrimidines exert their anti-cancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. A key mechanism is the inhibition of protein kinases.[12] As isosteres of the adenine ring of ATP, they can effectively compete for the ATP-binding site in the kinase active domain.[12]

Key molecular targets identified include:

  • Kinase Inhibition: Many derivatives are potent inhibitors of various kinases such as Cyclin-Dependent Kinases (CDKs), Src and Abl tyrosine kinases, Glycogen Synthase Kinase-3 (GSK-3), Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3][5] For instance, compound 12b demonstrated potent activity against VEGFR-2 with an IC50 value of 0.063 µM.[3]

  • DHFR Inhibition: Some compounds act as Dihydrofolate Reductase (DHFR) inhibitors, disrupting the synthesis of nucleotides and thereby inhibiting cell proliferation.[13]

  • Induction of Apoptosis: Several compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[3][6] Compound 12b, for example, increased the total apoptosis in MDA-MB-468 breast cancer cells by 18.98-fold and elevated caspase-3 levels by 7.32-fold compared to the control.[3]

  • Cell Cycle Arrest: These compounds can also halt the cell cycle at different phases, preventing cancer cells from dividing and proliferating. Compound 12b was found to arrest the cell cycle at the S phase in MDA-MB-468 cells.[3]

Below is a diagram illustrating the general mechanism of action for pyrazolo[3,4-d]pyrimidine compounds as kinase inhibitors.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell P Pyrazolo[3,4-d]pyrimidine Compound Kinase Protein Kinase (e.g., VEGFR-2, EGFR, CDK) P->Kinase Binds to ATP-binding site Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibition Inhibition

Caption: Mechanism of kinase inhibition by pyrazolo[3,4-d]pyrimidines.

Experimental Protocols

The assessment of the anti-proliferative activity of pyrazolo[3,4-d]pyrimidine compounds involves a series of standardized in vitro assays. A general workflow for these experiments is outlined below.

Experimental_Workflow start Start: Synthesized Pyrazolo[3,4-d]pyrimidine Compounds cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Compounds (Varying Concentrations) cell_culture->treatment mtt_assay Cell Viability Assay (e.g., MTT Assay) treatment->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 mechanistic_studies Mechanistic Studies ic50->mechanistic_studies cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic_studies->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) mechanistic_studies->apoptosis kinase_assay Kinase Inhibition Assay mechanistic_studies->kinase_assay western_blot Western Blotting (Protein Expression) mechanistic_studies->western_blot end End: Data Analysis and Conclusion cell_cycle->end apoptosis->end kinase_assay->end western_blot->end

Caption: General experimental workflow for assessing anti-proliferative activity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazolo[3,4-d]pyrimidine compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the MTT to be metabolized.

  • Formazan Solubilization: An organic solvent (e.g., DMSO) is added to dissolve the insoluble purple formazan product into a colored solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the compound of interest, harvested, and washed with phosphate-buffered saline (PBS).

  • Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to remove RNA.

  • Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined using specialized software.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Similar to the cell cycle analysis, cells are treated and harvested.

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The population of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold represents a versatile and promising platform for the development of novel anti-cancer agents. The extensive research to date has demonstrated their potent anti-proliferative activity against a wide range of cancer cell lines, operating through clinically relevant mechanisms such as kinase inhibition, induction of apoptosis, and cell cycle arrest. The data presented in this guide highlights the potential of specific derivatives and provides a foundation for further preclinical and clinical investigation. Future efforts in lead optimization and in vivo studies are warranted to translate these promising findings into effective cancer therapies.

References

Evaluating the ADME Properties of 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous kinase inhibitors under investigation for the treatment of cancers and other proliferative diseases. However, the journey from a potent inhibitor in vitro to a successful therapeutic in vivo is fraught with challenges, primarily dictated by the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comparative evaluation of the ADME profiles of this compound derivatives against established kinase inhibitors and chemotherapeutic agents, supported by experimental data and detailed protocols.

At a Glance: Comparative ADME Properties

The following table summarizes key in vitro ADME parameters for a representative this compound derivative and selected comparator drugs. It is important to note that direct comparative studies are limited, and data has been compiled from various sources. Experimental conditions can influence results, and thus, these values should be considered in the context of the provided experimental protocols.

Compound ClassRepresentative Compound/DerivativeAqueous Solubility (µM)Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min)
Pyrazolo[3,4-d]pyrimidine Derivative Derivative with 4-chloro-6-(trifluoromethyl) coreGenerally Low to ModerateModerate to HighVariable
Multi-kinase Inhibitor SorafenibLow (<1)High>60
PI3K Inhibitor IdelalisibLowHigh>60 (human liver microsomes)
Chemotherapeutic Agent CisplatinHighLowStable (non-metabolic degradation)
Chemotherapeutic Agent EtoposideLowModerate<30 (human liver microsomes)

In-Depth Analysis of ADME Parameters

Absorption: Solubility and Permeability

A recurring theme in the development of pyrazolo[3,4-d]pyrimidine derivatives is their suboptimal aqueous solubility.[1][2] This characteristic can significantly hinder oral absorption and bioavailability. Prodrug strategies have been explored to enhance the solubility of this class of compounds.[1]

In contrast, while also exhibiting low aqueous solubility, established kinase inhibitors like sorafenib and idelalisib are formulated to achieve adequate oral absorption. Sorafenib, for instance, is practically insoluble in aqueous media, a factor that contributes to its variable oral bioavailability.

The permeability of pyrazolo[3,4-d]pyrimidine derivatives, as assessed by Parallel Artificial Membrane Permeability Assay (PAMPA), is often moderate to high, suggesting good potential for passive diffusion across the intestinal epithelium.[2][3]

Distribution

The distribution of a drug to its target tissues is a critical factor for its efficacy. While specific data on the tissue distribution of this compound derivatives is limited in the public domain, their generally lipophilic nature suggests potential for wide distribution. High plasma protein binding is a common feature of many kinase inhibitors, which can influence their free drug concentration and therapeutic effect.

Metabolism

The metabolic stability of pyrazolo[3,4-d]pyrimidine derivatives varies depending on the specific substitutions on the core scaffold.[3][4] Studies using human liver microsomes (HLM) are crucial to assess their susceptibility to phase I and phase II metabolism.

For comparison, idelalisib is primarily metabolized by aldehyde oxidase and to a lesser extent by CYP3A. Etoposide is metabolized by CYP3A4, leading to a relatively shorter metabolic half-life.[4] Cisplatin , being an inorganic platinum-based compound, does not undergo enzymatic metabolism in the same manner as organic molecules but can undergo chemical transformations and interactions with proteins and other biomolecules.

Excretion

The routes of excretion for this compound derivatives are not extensively documented in publicly available literature. Generally, for kinase inhibitors, both renal and fecal excretion are common pathways for the parent drug and its metabolites.

Experimental Protocols

Detailed and standardized experimental protocols are paramount for the accurate and reproducible evaluation of ADME properties. Below are methodologies for key in vitro ADME assays.

Kinetic Solubility Assay

This assay provides a high-throughput method to determine the aqueous solubility of a compound.

  • Materials : Test compound (in DMSO), phosphate-buffered saline (PBS, pH 7.4), 96-well microplates, plate shaker, and a plate reader capable of measuring turbidity or UV-Vis absorbance.

  • Procedure :

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Add a small volume of the DMSO stock solution to each well of a 96-well plate.

    • Add PBS to each well to achieve a range of final compound concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (e.g., ≤1%).

    • Seal the plate and incubate at room temperature with shaking for a defined period (e.g., 2 hours).

    • Measure the turbidity of the solutions using a nephelometer or the absorbance of the clear supernatant after centrifugation/filtration using a UV-Vis plate reader.

    • The kinetic solubility is determined as the concentration at which precipitation is observed.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that predicts passive intestinal absorption.

  • Materials : PAMPA plate system (donor and acceptor plates with a lipid-coated filter membrane), test compound, PBS (pH 7.4 for the acceptor buffer, and a relevant pH for the donor buffer, e.g., pH 5.0-6.5 to mimic the small intestine), and an analytical instrument for quantification (e.g., LC-MS/MS).

  • Procedure :

    • Prepare the acceptor plate by adding PBS to each well.

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., lecithin in dodecane).

    • Prepare the donor solution by dissolving the test compound in the donor buffer.

    • Add the donor solution to the donor plate.

    • Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature with gentle shaking for a specified time (e.g., 4-16 hours).

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A) / ((V_D + V_A) * Area * time) * ln(1 - [C_A] / [C_D_initial])

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.

  • Materials : Human liver microsomes (HLM), NADPH regenerating system, test compound, potassium phosphate buffer (pH 7.4), and an analytical instrument for quantification (e.g., LC-MS/MS).

  • Procedure :

    • Prepare a reaction mixture containing HLM and the test compound in potassium phosphate buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

    • The metabolic half-life (t½) is calculated from the rate of disappearance of the compound.

Visualizing Key Processes

To aid in the understanding of the experimental workflow and the biological context of these compounds, the following diagrams are provided.

ADME_Workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution cluster_excretion Excretion solubility Solubility Assay permeability PAMPA solubility->permeability informs ppb Plasma Protein Binding permeability->ppb stability Microsomal Stability excretion_path Excretion Pathway Identification stability->excretion_path ppb->stability

Caption: A generalized workflow for in vitro ADME profiling of drug candidates.

Kinase_Signaling_Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation inhibitor Pyrazolo[3,4-d]pyrimidine Derivative inhibitor->raf inhibits

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

Conclusion

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. However, a thorough understanding and optimization of their ADME properties are critical for their successful translation into clinical candidates. This guide highlights the common ADME challenges associated with this class of compounds, particularly their low aqueous solubility, and provides a framework for their evaluation against established drugs. By employing standardized in vitro ADME assays and focusing on structure-ADME relationships, researchers can more effectively navigate the complexities of drug development and identify derivatives with a higher probability of clinical success.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data for the structurally similar compound, 6-chloro-3-(trifluoromethyl)-2H-pyrazolo[3,4-d]pyrimidine, and general best practices for the disposal of halogenated and trifluoromethylated heterocyclic compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

Hazard and Safety Information

Based on analogous compounds, this compound should be handled as a hazardous substance. The primary hazards associated with similar compounds include acute toxicity, skin irritation, and serious eye irritation.

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.Avoid direct contact and inhalation. Use appropriate Personal Protective Equipment (PPE).
Skin Irritation May cause skin irritation upon contact.Wear chemical-resistant gloves and a lab coat.
Eye Irritation May cause serious eye irritation.Wear safety goggles or a face shield.
Environmental No specific data available, but halogenated compounds can be persistent and harmful to aquatic life.Prevent release to the environment. Dispose of as hazardous waste.

Experimental Protocols: Disposal Procedure

The proper disposal of this compound is a critical process that must be conducted with strict adherence to safety protocols to minimize risk to personnel and the environment.

1. Personal Protective Equipment (PPE):

Before handling the compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator is necessary.[1]

2. Waste Segregation and Collection:

  • Designated Hazardous Waste Container: All waste containing this compound, including the pure compound, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE, must be collected in a designated hazardous waste container.

  • Halogenated Waste Stream: This compound is a halogenated organic compound and must be segregated into the "halogenated organic waste" stream.[2][3] Do not mix with non-halogenated waste.[2]

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Chemical formulas or abbreviations are not acceptable.

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a secure, tight-fitting lid to prevent leaks or spills.

3. Spill Management:

In the event of a spill, follow these procedures:

  • Immediate Action: Alert personnel in the immediate area and, if necessary, evacuate.

  • Small Spills: For small spills within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.[4]

  • Cleanup: Carefully collect the absorbed material and contaminated cleaning supplies into the designated hazardous waste container.

  • Large Spills: For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.

4. Final Disposal:

  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Provide the EHS department with all necessary information regarding the waste, including the chemical name and any other components in the waste stream.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of Waste This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use Designated, Labeled Hazardous Waste Container segregate->container spill_check Spill Occurred? container->spill_check small_spill Small Spill: Absorb with Inert Material and Collect as Waste spill_check->small_spill Yes, Small large_spill Large Spill: Evacuate and Contact EHS spill_check->large_spill Yes, Large store Store Sealed Container in Satellite Accumulation Area spill_check->store No small_spill->store end End: Proper Disposal large_spill->end pickup Arrange for Pickup by Environmental Health & Safety (EHS) store->pickup pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential hazards. The following table summarizes the recommended personal protective equipment.

Protection Type Equipment Specifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against dust and splashes.[1] A face shield should be worn over goggles during procedures with a risk of explosion or significant splashing.[2]
Hand Protection Chemical-Resistant GlovesHandle with impervious gloves that have been inspected before use.[3] Disposable nitrile gloves offer good short-term protection.[4][2] For prolonged contact, consult the glove manufacturer's resistance guide to select the appropriate material.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to provide maximum skin coverage.[5] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA respirator is necessary if engineering controls like a fume hood are not available or if exposure limits are exceeded.[4][6] Use a respirator with a particulate filter for solid compounds. Annual medical evaluations and fit testing are required for respirator users.

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible.[6][7]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[8][6][7]

  • Gather all necessary and clean laboratory equipment (e.g., spatulas, glassware) before starting.[4]

  • Remove all potential ignition sources from the work area.[6][9]

2. Handling:

  • Don all required personal protective equipment as detailed in the table above.[8]

  • Avoid direct contact with skin, eyes, and clothing.[7]

  • Do not breathe in dust or vapors.[8][7]

  • Wash hands thoroughly after handling the compound.[5][6]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[6][7]

  • Keep the container tightly closed.[8][6][7]

  • Store locked up.[8][6][10]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and adhere to regulatory compliance.

  • Waste Collection: Dispose of the contents and container to an approved waste disposal plant.[2][8][6][10]

  • Solid Waste: Collect any unused or waste solid material in a clearly labeled, sealed, and appropriate hazardous waste container.[4]

  • Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be treated as contaminated and disposed of in a designated hazardous waste container.[4]

  • Environmental Precautions: Prevent the chemical from entering drains.[1][8][5]

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Disposal prep_ppe Don Personal Protective Equipment prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound Carefully prep_setup->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decon Decontaminate Work Area & Equipment handle_transfer->post_decon After experiment completion post_dispose Dispose of Waste in Labeled Container post_decon->post_dispose

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.